(R,S,R)-ML334
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C26H26N2O5 |
|---|---|
Poids moléculaire |
446.5 g/mol |
Nom IUPAC |
(1R,2S)-2-[(1R)-1-[(1,3-dioxoisoindol-2-yl)methyl]-3,4-dihydro-1H-isoquinoline-2-carbonyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C26H26N2O5/c29-23(20-11-5-6-12-21(20)26(32)33)27-14-13-16-7-1-2-8-17(16)22(27)15-28-24(30)18-9-3-4-10-19(18)25(28)31/h1-4,7-10,20-22H,5-6,11-15H2,(H,32,33)/t20-,21+,22-/m0/s1 |
Clé InChI |
LNENLABLFGGAFF-BDTNDASRSA-N |
SMILES isomérique |
C1CC[C@H]([C@H](C1)C(=O)N2CCC3=CC=CC=C3[C@@H]2CN4C(=O)C5=CC=CC=C5C4=O)C(=O)O |
SMILES canonique |
C1CCC(C(C1)C(=O)N2CCC3=CC=CC=C3C2CN4C(=O)C5=CC=CC=C5C4=O)C(=O)O |
Origine du produit |
United States |
Foundational & Exploratory
(R,S,R)-ML334: A Technical Guide to its Application as a Negative Control for the Nrf2 Activator ML334
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of drug discovery and chemical biology, the use of well-characterized molecular probes is essential for elucidating complex biological pathways. ML334 has emerged as a potent and cell-permeable activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. It functions by inhibiting the protein-protein interaction between Nrf2 and its primary negative regulator, Kelch-like ECH-associated protein 1 (Keap1).[1] The specificity of such probes is paramount to ensure that observed biological effects are attributable to the intended mechanism of action. This technical guide details the use of (R,S,R)-ML334, an inactive diastereomer of ML334, as a robust negative control to validate the specific effects of ML334 on the Keap1-Nrf2 pathway.
The discovery of ML334, also identified as the (S,R,S) stereoisomer, revealed that its biological activity is highly dependent on its stereochemistry.[2] Of the eight possible stereoisomers, only the (S,R,S) configuration, ML334, demonstrates significant potency in disrupting the Keap1-Nrf2 interaction.[3] This stereospecificity underscores the importance of employing a closely related but inactive stereoisomer, such as this compound, to control for off-target effects and ensure rigorous data interpretation.
The Keap1-Nrf2 Signaling Pathway
Under basal conditions, Keap1, a substrate adaptor protein for a Cul3-based E3 ubiquitin ligase, targets Nrf2 for ubiquitination and subsequent proteasomal degradation. This process maintains low intracellular levels of Nrf2. Upon exposure to oxidative or electrophilic stress, or through the action of small molecule inhibitors like ML334, the Keap1-Nrf2 interaction is disrupted. This leads to the stabilization and nuclear translocation of Nrf2, where it heterodimerizes with small Maf proteins and binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes. This transcriptional activation results in the expression of a battery of cytoprotective genes, including NAD(P)H:quinone oxidoreductase 1 (NQO1), heme oxygenase-1 (HO-1), and various glutathione (B108866) S-transferases (GSTs).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of a small-molecule inhibitor and cellular probe of Keap1-Nrf2 protein-protein interaction. | Broad Institute [broadinstitute.org]
- 3. The identification and characterization of non-reactive inhibitor of Keap1-Nrf2 interaction through HTS using a fluorescence polarization assay - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of ML334
For Researchers, Scientists, and Drug Development Professionals
Abstract
ML334 is a potent and cell-permeable small molecule that has emerged as a critical tool for studying the Keap1-Nrf2 signaling pathway, a central regulator of cellular response to oxidative stress. This technical guide delineates the mechanism of action of ML334, presenting key quantitative data, detailed experimental protocols for its characterization, and visual representations of its molecular interactions and experimental workflows. ML334 acts as a non-covalent inhibitor of the protein-protein interaction between Kelch-like ECH-associated protein 1 (Keap1) and Nuclear factor erythroid 2-related factor 2 (Nrf2). By disrupting this interaction, ML334 stabilizes Nrf2, leading to its nuclear translocation and the subsequent activation of the Antioxidant Response Element (ARE), which drives the transcription of a suite of cytoprotective genes. Notably, there is no current scientific evidence to support a direct antiviral role for ML334 against Venezuelan equine encephalitis virus (VEEV); this activity is associated with a distinct compound, ML336.
Core Mechanism of Action: Inhibition of the Keap1-Nrf2 Interaction
Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its negative regulator, Keap1. Keap1 functions as a substrate adaptor for a Cullin 3-based E3 ubiquitin ligase complex, which continuously targets Nrf2 for ubiquitination and subsequent proteasomal degradation. This process maintains low intracellular levels of Nrf2.
ML334's primary mechanism of action is the direct, reversible, and non-covalent inhibition of the Keap1-Nrf2 protein-protein interaction. ML334 binds to the Kelch domain of Keap1, the same domain that recognizes the "ETGE" motif on Nrf2. This competitive binding physically obstructs the association of Keap1 with Nrf2. By preventing this interaction, ML334 shields Nrf2 from Keap1-mediated ubiquitination and degradation. As a result, newly synthesized Nrf2 accumulates in the cytoplasm and translocates to the nucleus. Within the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This binding initiates the transcription of a battery of cytoprotective and antioxidant enzymes, such as heme oxygenase-1 (HO-1) and thioredoxin reductase 1 (TXNRD1), thereby fortifying the cell against oxidative and electrophilic stress.
Signaling Pathway of ML334 Action
Caption: Signaling pathway of ML334 action.
Quantitative Data Summary
The following tables summarize the key quantitative parameters that define the potency and efficacy of ML334 in inhibiting the Keap1-Nrf2 interaction and activating the Nrf2 pathway.
Table 1: Biochemical Potency of ML334
| Parameter | Value | Assay Method | Reference |
| Kd | 1.0 µM | Surface Plasmon Resonance (SPR) | [1] |
| IC50 | 1.6 µM | Fluorescence Polarization (FP) | [1] |
Table 2: Cellular Activity of ML334
| Parameter | Value | Cell Line | Assay Method | Reference |
| EC50 (Nrf2 Nuclear Translocation) | 13 µM | HEK293 | Beta-galactosidase fragment complementation | [1] |
| EC50 (ARE Reporter Activity) | 18 µM | HEK293 | ARE-luciferase reporter assay | [1] |
Detailed Experimental Protocols
Fluorescence Polarization (FP) Assay for Keap1-Nrf2 Interaction
This assay quantitatively measures the disruption of the Keap1-Nrf2 complex by an inhibitor like ML334. The principle relies on the change in the rotational speed of a fluorescently labeled Nrf2 peptide upon binding to the larger Keap1 protein.
Materials:
-
Purified recombinant human Keap1 Kelch domain
-
Fluorescently labeled Nrf2 peptide (e.g., FITC-LDEETGEFL)
-
Assay Buffer: 10 mM HEPES, pH 7.4, 150 mM NaCl, 3.4 mM EDTA, 0.005% Tween-20
-
ML334 stock solution in DMSO
-
Black, low-volume 384-well assay plates
-
Plate reader with fluorescence polarization capabilities
Protocol:
-
Prepare a serial dilution of ML334 in DMSO, and then dilute into Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
In a 384-well plate, add the diluted ML334 solutions or vehicle control (Assay Buffer with DMSO).
-
Add the fluorescently labeled Nrf2 peptide to each well to a final concentration of 10 nM.
-
Initiate the binding reaction by adding the Keap1 Kelch domain to each well to a final concentration of 100 nM.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure the fluorescence polarization on a plate reader with appropriate excitation and emission wavelengths for the fluorophore (e.g., 485 nm excitation and 535 nm emission for FITC).
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the ML334 concentration and fitting the data to a sigmoidal dose-response curve.
Workflow for Fluorescence Polarization Assay
Caption: Workflow for the Fluorescence Polarization Assay.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure the real-time binding kinetics and affinity between ML334 and Keap1.
Materials:
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Purified recombinant human Keap1 Kelch domain
-
ML334 in a range of concentrations
-
Running Buffer: HBS-EP+ (10 mM HEPES, pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
Protocol:
-
Equilibrate the SPR system with Running Buffer.
-
Activate the surface of the CM5 sensor chip with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Immobilize the Keap1 Kelch domain onto the activated sensor surface via amine coupling.
-
Deactivate the remaining active esters with 1 M ethanolamine-HCl.
-
Prepare a series of ML334 concentrations in Running Buffer.
-
Inject the different concentrations of ML334 over the Keap1-immobilized surface and a reference flow cell.
-
Monitor the association and dissociation phases in real-time by recording the change in response units (RU).
-
Regenerate the sensor surface between injections if necessary (e.g., with a short pulse of a low pH buffer).
-
Analyze the resulting sensorgrams using appropriate binding models (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
ARE-Luciferase Reporter Gene Assay for Cellular Activity
This cell-based assay measures the ability of ML334 to induce Nrf2-dependent gene transcription.
Materials:
-
HEK293 or other suitable cell line
-
ARE-luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase for normalization)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
Transfection reagent
-
ML334 stock solution in DMSO
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Co-transfect the cells with the ARE-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Allow the cells to recover and express the reporters for 24 hours.
-
Treat the transfected cells with a serial dilution of ML334 or vehicle control (DMSO).
-
Incubate the cells for an additional 16-24 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and the appropriate luciferase assay reagents.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Calculate the fold induction of ARE activity relative to the vehicle control and determine the EC50 value by plotting the fold induction against the logarithm of the ML334 concentration.
Conclusion
ML334 is a well-characterized, selective, and reversible inhibitor of the Keap1-Nrf2 protein-protein interaction. Its mechanism of action involves the direct binding to the Kelch domain of Keap1, leading to the stabilization and nuclear translocation of Nrf2, and the subsequent activation of the ARE-mediated transcription of cytoprotective genes. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers utilizing ML334 to investigate the Keap1-Nrf2 signaling pathway in various physiological and pathological contexts. It is crucial to distinguish ML334 from ML336, as the latter is associated with antiviral activity against Venezuelan equine encephalitis virus, a property not demonstrated for ML334.
References
(R,S,R)-ML334: A Technical Guide for Researchers
This technical guide provides an in-depth overview of (R,S,R)-ML334, an isomer of the potent NRF2 activator ML334. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical structure, properties, and its role as an experimental control in studying the Keap1-Nrf2 signaling pathway.
Chemical Structure and Properties
This compound is a stereoisomer of ML334, a small molecule inhibitor of the Keap1-Nrf2 protein-protein interaction. Due to its isomeric nature, it shares the same molecular formula and weight as ML334 but differs in the spatial arrangement of its atoms. This difference in stereochemistry is critical to its biological activity, or lack thereof, making it an ideal negative control for experiments involving ML334.
Table 1: Chemical and Physical Properties of ML334 Isomers
| Property | Value | Reference |
| Chemical Name | (1S,2R)-2-[[(1S)-1-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]-3,4-dihydro-2(1H)-isoquinolinyl]carbonyl]cyclohexanecarboxylic acid | [1][2] |
| Synonyms | (R,S,R)-LH601A | [3][4] |
| Molecular Formula | C₂₆H₂₆N₂O₅ | [1][5] |
| Molecular Weight | 446.50 g/mol | [1][5] |
| CAS Number | 1432065-33-2 | [3][4] |
| Appearance | Cream-colored powder | [5] |
| Purity | ≥98% (HPLC) | [1][2] |
| Solubility | Soluble to 100 mM in DMSO. | [1][5] |
| Storage | Store at -20°C. In solvent, store at -80°C for up to 6 months. | [2][3][6] |
| SMILES | O=C(C1=CC=CC=C1C2=O)N2C[C@@H]3C4=CC=CC=C4CCN3C([C@H]5--INVALID-LINK--C(O)=O)=O | [6] |
| InChI Key | LNENLABLFGGAFF-BHIFYINESA-N | [2][5] |
Mechanism of Action and Biological Activity
The primary active isomer, ML334, functions as a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[6] It achieves this by disrupting the interaction between Nrf2 and its primary negative regulator, Kelch-like ECH-associated protein 1 (Keap1).[2][6] Under basal conditions, Keap1 targets Nrf2 for ubiquitination and subsequent proteasomal degradation.[7] By binding to the Kelch domain of Keap1 with a dissociation constant (Kd) of 1 µM, ML334 prevents Nrf2 binding, leading to Nrf2 stabilization, nuclear translocation, and the subsequent transcription of antioxidant response element (ARE)-dependent genes.[3][6]
This compound, conversely, is utilized as an experimental control due to its presumed lack of significant biological activity in this pathway.[3][4][8] Its distinct stereochemistry is expected to result in a lower binding affinity for the Keap1 Kelch domain, thereby not eliciting the downstream activation of the Nrf2 pathway. This makes it an essential tool for verifying that the observed biological effects in experiments using ML334 are due to the specific on-target activity of the active isomer and not due to off-target effects or the general chemical scaffold.
Table 2: Biological Activity of ML334
| Parameter | Value | Assay System | Reference |
| Keap1 Binding (Kd) | 1 µM | Competitive Surface Plasmon Resonance (SPR) | [6][9] |
| Keap1-Nrf2 Inhibition (IC₅₀) | 1.6 µM | Fluorescence Polarization (FP) Assay | [9][10] |
| Nrf2 Nuclear Translocation (EC₅₀) | 13 µM | Beta-galactosidase fragment complementation | [9] |
| ARE Reporter Gene Induction (EC₅₀) | 18 µM | Beta-lactamase reporter assay in HEK293 cells | [9] |
Signaling Pathway
The Keap1-Nrf2 signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress. The diagram below illustrates the mechanism of Nrf2 activation by ML334, for which this compound serves as a negative control.
Figure 1: The Keap1-Nrf2 signaling pathway and the inhibitory action of ML334.
Experimental Protocols
The following are generalized protocols for assays where this compound would be used as a negative control alongside the active ML334 isomer.
Fluorescence Polarization (FP) Assay for Keap1-Nrf2 Interaction
This assay quantitatively measures the disruption of the Keap1-Nrf2 protein-protein interaction.
Methodology:
-
A fluorescently labeled peptide corresponding to the Nrf2 binding motif (ETGE) is incubated with the purified Kelch domain of Keap1.
-
In the absence of an inhibitor, the large Keap1-peptide complex tumbles slowly in solution, resulting in a high fluorescence polarization value.
-
Test compounds (ML334 and this compound) are added in a serial dilution.
-
If a compound binds to Keap1 and displaces the fluorescent peptide, the smaller, faster-tumbling peptide results in a lower polarization value.
-
IC₅₀ values are calculated from the dose-response curve. This compound is expected to have a significantly higher or no measurable IC₅₀ value compared to ML334.
Cellular ARE Reporter Assay
This cell-based assay measures the transcriptional activity of Nrf2.
Methodology:
-
HEK293 or a similar cell line is transiently or stably transfected with a reporter plasmid containing a luciferase or beta-lactamase gene under the control of an ARE promoter.
-
Cells are treated with varying concentrations of ML334 or this compound for a defined period (e.g., 16-24 hours).
-
A known Nrf2 activator (e.g., sulforaphane) is used as a positive control, while DMSO serves as a vehicle control.
-
The reporter gene activity is measured using a luminometer or spectrophotometer.
-
EC₅₀ values are determined from the dose-response curves. This compound should not induce significant reporter activity.
Nrf2 Nuclear Translocation Assay
This assay visualizes or quantifies the movement of Nrf2 from the cytoplasm to the nucleus.
Methodology:
-
Cells (e.g., HEK293) are cultured on coverslips or in microplates.
-
Cells are treated with ML334, this compound, a positive control, and a vehicle control for a specified time (e.g., 2-6 hours).
-
Cells are fixed, permeabilized, and stained with a primary antibody against Nrf2, followed by a fluorescently labeled secondary antibody.
-
Nuclei are counterstained with DAPI.
-
Images are acquired using a fluorescence microscope, and the nuclear-to-cytoplasmic fluorescence intensity of Nrf2 is quantified. A significant increase in nuclear Nrf2 is expected for ML334-treated cells but not for this compound-treated cells.
Experimental Workflow and Logical Relationships
The diagram below outlines the logical workflow for characterizing a potential Keap1-Nrf2 inhibitor and the role of this compound as a negative control.
Figure 2: Logical workflow for validating Keap1-Nrf2 inhibitors.
Synthesis
The synthesis of ML334 has been described and involves the ring opening of cis-cyclohexane dicarboxylic anhydride (B1165640) with a deprotected amine derived from (S)-1,2,3,4-tetrahydro-1-isoquinoline carboxylic acid.[9] This reaction produces two isomers, with ML334 being the less polar of the two, which are separable by silica (B1680970) gel chromatography.[9] this compound is the other diastereomer produced in this synthesis.
Conclusion
This compound is an indispensable tool for researchers studying the Keap1-Nrf2 signaling pathway. Its structural similarity but biological inactivity compared to its potent isomer, ML334, allows for rigorous validation of on-target effects. By serving as a negative control, this compound ensures that the observed Nrf2 activation and downstream cellular responses are a direct result of the specific inhibition of the Keap1-Nrf2 protein-protein interaction by ML334. This level of experimental control is crucial for the accurate interpretation of results and for the advancement of therapeutic strategies targeting this important cytoprotective pathway.
References
- 1. rndsystems.com [rndsystems.com]
- 2. ML 334 | Nrf2 | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. glpbio.cn [glpbio.cn]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Discovery of a small-molecule inhibitor and cellular probe of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. The identification and characterization of non-reactive inhibitor of Keap1-Nrf2 interaction through HTS using a fluorescence polarization assay - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. axonmedchem.com [axonmedchem.com]
The Role of ML334 in NRF2 Pathway Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of ML334, a potent and specific small-molecule activator of the Nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathway. ML334 functions as a direct, non-covalent inhibitor of the Kelch-like ECH-associated protein 1 (KEAP1)-NRF2 protein-protein interaction. By disrupting this interaction, ML334 prevents the proteasomal degradation of NRF2, leading to its nuclear accumulation and the subsequent transcriptional activation of a suite of antioxidant and cytoprotective genes. This guide details the mechanism of action of ML334, presents its key quantitative parameters, outlines detailed experimental protocols for its characterization, and provides visual representations of the relevant biological pathways and experimental workflows.
Introduction to the NRF2 Pathway
The NRF2 pathway is a critical regulator of cellular defense against oxidative and electrophilic stress.[1][2] Under basal conditions, the transcription factor NRF2 is sequestered in the cytoplasm by its negative regulator, KEAP1.[1][2][3] KEAP1 is a substrate adaptor protein for a Cullin 3 (CUL3)-based E3 ubiquitin ligase complex, which targets NRF2 for ubiquitination and subsequent degradation by the proteasome.[4][5][6] This continuous degradation keeps the cellular levels of NRF2 low.
Upon exposure to oxidative stress or electrophilic compounds, reactive cysteine residues within KEAP1 are modified, leading to a conformational change that disrupts the KEAP1-NRF2 interaction.[3] This allows newly synthesized NRF2 to escape degradation, translocate to the nucleus, and heterodimerize with small Maf proteins.[7] The NRF2-Maf heterodimer then binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes, initiating their transcription.[1][3] These target genes encode a wide array of protective proteins, including NAD(P)H:quinone oxidoreductase 1 (NQO1), heme oxygenase-1 (HO-1), and enzymes involved in glutathione (B108866) synthesis.[1][8]
ML334: A Direct Inhibitor of the KEAP1-NRF2 Interaction
ML334 is a first-in-class, cell-permeable, small-molecule inhibitor of the KEAP1-NRF2 protein-protein interaction.[1][9] Unlike many other NRF2 activators that function as electrophiles and covalently modify KEAP1, ML334 acts through a non-covalent binding mechanism.[1] It directly binds to the Kelch domain of KEAP1, the same domain that recognizes NRF2.[1][8] This competitive binding physically blocks the interaction between KEAP1 and NRF2, thereby preventing NRF2 ubiquitination and degradation.[1] The stabilized NRF2 is then free to translocate to the nucleus and activate the transcription of its target genes.[1][9][10]
The stereochemistry of ML334 is crucial for its activity, with the (SRS)-5 stereoisomer being significantly more potent than other isomers.[1] This stereospecificity underscores the direct and specific nature of its interaction with the KEAP1 protein.[1]
Quantitative Data for ML334
The efficacy and potency of ML334 have been characterized using various biochemical and cell-based assays. The following tables summarize the key quantitative data.
| Parameter | Value | Assay | Reference |
| Binding Affinity (Kd) | 1.0 µM | Surface Plasmon Resonance (SPR) | [8][9][10][11] |
| IC50 | 3 µM | Fluorescence Polarization (FP) | [1] |
Table 1: Biochemical Activity of ML334
| Parameter | Value | Assay | Cell Line | Reference |
| EC50 (ARE Induction) | 18 µM | ARE-bla Reporter Assay | HepG2 | [12] |
| EC50 (NRF2 Nuclear Translocation) | 12 µM | PathHunter® U2OS Keap1-Nrf2 Functional Assay | U2OS | [1][9] |
| EC50 (NRF2 Nuclear Translocation) | 13 µM | Beta-galactosidase fragment complementation | - | [12] |
Table 2: Cellular Activity of ML334
Signaling Pathways and Mechanisms
The following diagrams illustrate the NRF2 signaling pathway, the mechanism of ML334 action, and a typical experimental workflow for its characterization.
References
- 1. Nrf2 luciferase reporter assay. [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. nwlifescience.com [nwlifescience.com]
- 4. The identification and characterization of non-reactive inhibitor of Keap1-Nrf2 interaction through HTS using a fluorescence polarization assay - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. path.ox.ac.uk [path.ox.ac.uk]
- 6. signosisinc.com [signosisinc.com]
- 7. Modulation of Keap1/Nrf2/ARE Signaling Pathway by Curcuma- and Garlic-Derived Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. rsc.org [rsc.org]
- 10. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 11. Transcription Factor Nrf2-Mediated Antioxidant Defense System in the Development of Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimization of fluorescently labeled Nrf2 peptide probes and the development of a fluorescence polarization assay for the discovery of inhibitors of Keap1-Nrf2 interaction - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Keap1-NRF2 Protein-Protein Interaction
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress. Under basal conditions, Keap1, a substrate adaptor protein for the Cullin-3 (Cul3)-based E3 ubiquitin ligase complex, targets the transcription factor NRF2 for ubiquitination and subsequent proteasomal degradation. This process maintains low intracellular levels of NRF2. However, upon exposure to cellular stress, reactive cysteine residues within Keap1 are modified, leading to a conformational change that disrupts the Keap1-NRF2 interaction. This allows NRF2 to stabilize, translocate to the nucleus, and activate the transcription of a battery of cytoprotective genes. Dysregulation of this pathway is implicated in a multitude of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions, making the Keap1-NRF2 protein-protein interaction (PPI) a prime target for therapeutic intervention. This guide provides a comprehensive overview of the core principles of the Keap1-NRF2 interaction, including quantitative binding data, detailed experimental protocols, and visual representations of the key signaling and experimental workflows.
The Keap1-NRF2 Signaling Pathway
The regulation of NRF2 activity by Keap1 is a tightly controlled process. In its inactive state, a homodimer of Keap1 binds to NRF2 through two key motifs in the N-terminal Neh2 domain of NRF2: a high-affinity "ETGE" motif and a low-affinity "DLG" motif.[1][2] This interaction is often described by the "hinge and latch" model, where the ETGE motif acts as a hinge, remaining bound to one Keap1 monomer, while the DLG motif acts as a latch, which can be released upon cellular stress.[2] The binding of both motifs is crucial for the proper orientation of NRF2, allowing for its ubiquitination by the Keap1-Cul3-Rbx1 E3 ligase complex and subsequent degradation by the 26S proteasome.[3]
Under conditions of oxidative or electrophilic stress, specific cysteine residues within Keap1 are modified.[1] This modification induces a conformational change in the Keap1 dimer, leading to the release of the DLG motif and the cessation of NRF2 ubiquitination.[1] Consequently, newly synthesized NRF2 bypasses degradation, accumulates in the cytoplasm, and translocates to the nucleus.[3] In the nucleus, NRF2 heterodimerizes with small Maf proteins (sMaf) and binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes, initiating the transcription of a wide array of protective enzymes and proteins.[3]
References
- 1. Nrf2/Keap1/ARE signaling: Towards specific regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural basis of Keap1 interactions with Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of Nrf2/Keap1 signaling pathway in cancer drug resistance by galectin-1: cellular and molecular implications - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Antioxidant Response Elements (AREs)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Antioxidant Response Elements (AREs), critical cis-acting regulatory elements in the promoter regions of a battery of cytoprotective genes. This document details the molecular mechanisms of ARE-mediated gene expression, with a focus on the Keap1-Nrf2 signaling pathway, and provides detailed experimental protocols for studying this pathway.
Introduction to Antioxidant Response Elements
Antioxidant Response Elements (AREs), also known as electrophile response elements (EpREs), are enhancers that regulate the expression of a wide array of genes encoding antioxidant proteins, detoxification enzymes, and other cytoprotective proteins. These elements are central to the cellular defense against oxidative and electrophilic stress. The activation of gene expression through AREs is primarily mediated by the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2). Under basal conditions, Nrf2 is sequestered in the cytoplasm by the Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[1][2] Upon exposure to oxidative or electrophilic stressors, Keap1 undergoes a conformational change, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to ARE sequences to initiate the transcription of its target genes.[3]
The Nrf2-Keap1 Signaling Pathway
The Keap1-Nrf2 pathway is the principal regulator of the cellular antioxidant response.
Basal Conditions: Under homeostatic conditions, two molecules of Keap1 bind to one molecule of Nrf2.[4] This interaction is mediated by the high-affinity ETGE and lower-affinity DLG motifs in the Neh2 domain of Nrf2 binding to the Kelch domain of Keap1. This binding facilitates the polyubiquitination of Nrf2 by the Cul3-Rbx1 E3 ubiquitin ligase complex, leading to its continuous degradation by the proteasome and maintaining low intracellular levels of Nrf2.[4]
Stress Conditions: In the presence of oxidative or electrophilic stress, reactive cysteine residues within Keap1 are modified. This leads to a conformational change in the Keap1-Nrf2 complex, inhibiting Nrf2 ubiquitination. As a result, newly synthesized Nrf2 bypasses Keap1-mediated degradation, accumulates in the cytoplasm, and translocates to the nucleus.[4][5]
Nuclear Translocation and Transcriptional Activation: Once in the nucleus, Nrf2 forms a heterodimer with a small Maf protein. This heterodimer then binds to the ARE sequences in the promoter regions of target genes, recruiting coactivators and initiating the transcription of a suite of cytoprotective genes.[6]
Quantitative Data
ARE Consensus Sequences
The consensus sequence for AREs is often described as 5'-TGACnnnGC-3'.[6] However, there is considerable variation in the flanking sequences and the three-nucleotide spacer, which can influence the binding affinity of Nrf2 and the transcriptional response.[2]
| Gene | Organism | ARE Sequence | Reference |
| NQO1 | Human | 5'-CAGTGAC TCAGCA CTT-3' | [2] |
| HMOX1 | Human | 5'-GCTTGA C TC AGCA T-3' | [7] |
| GCLC | Human | 5'-TGGTGA C TC AGCA C-3' | [7] |
| GCLM | Human | 5'-ATTTGA C TA AGCA A-3' | [7] |
Table 1: Validated ARE Consensus Sequences for Key Human Nrf2 Target Genes. The core TGACnnnGC motif is highlighted.
Nrf2-ARE Binding Affinity
The binding affinity of the Nrf2-sMaf heterodimer to different ARE sequences can vary. While precise Kd values for Nrf2 binding to various AREs are not extensively tabulated, relative binding affinities have been measured. For instance, systematic variations in the ARE core sequence of the NQO1 gene have been shown to significantly impact Nrf2-MAFG binding.[2] The dissociation constant (Kd) for the interaction between the Nrf2 peptide (containing the ETGE motif) and the Keap1 Kelch domain is a critical parameter.
| Nrf2 Peptide/Fragment | Assay Method | Dissociation Constant (Kd) | Reference |
| Nrf2 (69-84) | Isothermal Titration Calorimetry (ITC) | ~30 nM | [4] |
| Nrf2 (Neh2 domain) | Surface Plasmon Resonance (SPR) | 20 nM (for ARE consensus sequence) | [8] |
| Monomeric Neh1-ΔLZIP | NMR Titration | ~200 µM (to ARE) | [8] |
Table 2: Quantitative Binding Affinity of Nrf2 Peptides.
Fold Induction of Nrf2 Target Genes
The induction of Nrf2 target genes varies depending on the inducer, its concentration, and the cell type.
| Inducer | Target Gene | Cell Line | Fold Induction | Reference |
| Sulforaphane (15 µM) | NQO1 | Human Mammosphere Cultures | ~3.5-fold (protein) | [9] |
| Sulforaphane (10 µM) | NQO1 | K562 | 6-fold (mRNA) | [10] |
| Sulforaphane (10 µM) | NQO1 | GM12878 | 8.3-fold (mRNA) | [10] |
| tBHQ (30 µM) | ARE-luciferase | AREc32 | 14-fold | [1] |
| CDDO-Im | ARE-luciferase | AREc32 | >80-fold | [11] |
Table 3: Fold Induction of Nrf2 Target Genes by Various Inducers.
Experimental Protocols
Electrophoretic Mobility Shift Assay (EMSA)
EMSA, or gel shift assay, is used to study protein-DNA interactions in vitro. This assay can determine if a protein, such as Nrf2, is capable of binding to a specific DNA sequence, like an ARE.[12]
Detailed Methodology:
-
Probe Preparation:
-
Synthesize complementary single-stranded oligonucleotides containing the ARE sequence of interest.
-
Anneal the oligonucleotides to form a double-stranded DNA probe.
-
Label the probe, typically at the 5' end, with a radioactive isotope (e.g., ³²P) or a non-radioactive tag (e.g., biotin, fluorescent dye).
-
Purify the labeled probe.[13]
-
-
Binding Reaction:
-
Prepare a binding reaction mixture containing the labeled probe, a nuclear extract or purified Nrf2 protein, and a binding buffer (typically containing a non-specific DNA competitor like poly(dI-dC) to prevent non-specific binding).
-
For competition assays, add an excess of unlabeled specific or non-specific competitor DNA.
-
For supershift assays, add an antibody specific to Nrf2 to the reaction mixture.
-
Incubate the reaction mixture to allow for protein-DNA binding.[13]
-
-
Electrophoresis:
-
Load the binding reactions onto a non-denaturing polyacrylamide gel.
-
Run the gel at a constant voltage. Protein-DNA complexes will migrate slower than the free probe.[14]
-
-
Detection:
-
Transfer the DNA from the gel to a membrane (for non-radioactive probes).
-
Detect the labeled probe by autoradiography (for radioactive probes) or chemiluminescence/fluorescence imaging (for non-radioactive probes).[14]
-
Luciferase Reporter Assay
This assay is used to measure the transcriptional activity of a promoter containing an ARE. A reporter plasmid is constructed where the luciferase gene is under the control of a promoter containing one or more copies of an ARE sequence.
Detailed Methodology:
-
Plasmid Construction: Clone the ARE sequence of interest into a luciferase reporter vector upstream of the luciferase gene.
-
Cell Transfection: Transfect the reporter plasmid into a suitable cell line. A co-transfection with a control plasmid expressing a different reporter (e.g., Renilla luciferase) under a constitutive promoter is often performed for normalization of transfection efficiency.[15][16]
-
Cell Treatment: Treat the transfected cells with the compound of interest (potential Nrf2 activator or inhibitor) for a specific duration.
-
Cell Lysis: Lyse the cells to release the cellular contents, including the expressed luciferase enzymes.[1]
-
Luminescence Measurement:
-
Add the firefly luciferase substrate to the cell lysate and measure the luminescence, which corresponds to the activity of the ARE-driven reporter.
-
If using a dual-luciferase system, add a quenching reagent for the firefly luciferase and the substrate for the Renilla luciferase, then measure the second luminescence signal.[15][16]
-
-
Data Analysis: Normalize the experimental luciferase activity to the control luciferase activity to account for variations in transfection efficiency and cell number.[17]
Chromatin Immunoprecipitation (ChIP)
ChIP is a powerful technique used to determine the in vivo association of a specific protein, such as Nrf2, with a specific genomic region, such as an ARE-containing promoter, within the context of chromatin.[18]
Detailed Methodology:
-
Cross-linking: Treat cells with formaldehyde (B43269) to cross-link proteins to DNA.[19]
-
Chromatin Shearing: Lyse the cells and shear the chromatin into smaller fragments (typically 200-1000 bp) by sonication or enzymatic digestion.[19]
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody specific to the protein of interest (e.g., anti-Nrf2 antibody).
-
Use protein A/G beads to precipitate the antibody-protein-DNA complexes.[20]
-
-
Washing and Elution: Wash the beads to remove non-specifically bound chromatin. Elute the immunoprecipitated complexes from the beads.
-
Reverse Cross-linking: Reverse the protein-DNA cross-links by heating.
-
DNA Purification: Purify the DNA from the immunoprecipitated complexes.
-
Analysis: Analyze the purified DNA by quantitative PCR (qPCR) using primers specific for the ARE-containing promoter region of interest. The amount of amplified DNA reflects the amount of Nrf2 bound to that region in vivo.[21]
Quantitative PCR (qPCR)
qPCR is used to measure the relative or absolute amount of a specific DNA sequence. In the context of ARE research, it is primarily used to quantify the expression levels of Nrf2 target genes after treatment with potential inducers or to analyze the DNA obtained from a ChIP experiment.
Detailed Methodology:
-
RNA Isolation and cDNA Synthesis (for gene expression analysis):
-
Isolate total RNA from cells or tissues.
-
Synthesize complementary DNA (cDNA) from the RNA using reverse transcriptase.
-
-
qPCR Reaction Setup:
-
Prepare a reaction mixture containing the cDNA (or ChIP DNA), gene-specific primers, a fluorescent DNA-binding dye (e.g., SYBR Green) or a fluorescently labeled probe, and DNA polymerase.
-
-
Amplification and Detection:
-
Perform the qPCR in a real-time PCR machine. The machine monitors the fluorescence intensity in each cycle, which is proportional to the amount of amplified DNA.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) value for each sample.
-
For gene expression analysis, normalize the Ct value of the target gene to that of a housekeeping gene to calculate the relative expression level (e.g., using the ΔΔCt method).
-
For ChIP-qPCR, calculate the amount of target DNA as a percentage of the input DNA.[21]
-
High-Throughput Screening (HTS) of Nrf2 Activators
Cell-based reporter assays, particularly the ARE-luciferase assay, are well-suited for high-throughput screening to identify novel Nrf2 activators.[11][20]
Conclusion
Antioxidant Response Elements are key regulatory hubs in the cellular defense against oxidative stress. The Keap1-Nrf2 signaling pathway, which governs ARE-mediated gene expression, represents a critical target for therapeutic intervention in a variety of diseases characterized by oxidative stress. The experimental protocols and quantitative data provided in this guide offer a robust framework for researchers and drug development professionals to investigate this vital cellular pathway. A thorough understanding of the nuances of ARE-mediated regulation will be instrumental in the development of novel and effective cytoprotective strategies.
References
- 1. assaygenie.com [assaygenie.com]
- 2. The Effects of Sequence Variation on Genome-wide NRF2 Binding—New Target Genes and Regulatory SNPs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Genome-wide global identification of NRF2 binding sites in A549 non-small cell lung cancer cells by ChIP-Seq reveals NRF2 regulation of genes involved in focal adhesion pathways | Aging [aging-us.com]
- 8. A Step toward NRF2‐DNA Interaction Inhibitors by Fragment‐Based NMR Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Novel Hematopoietic Target Genes in the NRF2-Mediated Transcriptional Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NRF2 activator A-1396076 ameliorates inflammation in autoimmune disease models by inhibiting antigen dependent T cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. moleculardevices.com [moleculardevices.com]
- 13. med.upenn.edu [med.upenn.edu]
- 14. Protein Interaction (2) Principle and Protocol of EMSA - Creative BioMart [creativebiomart.net]
- 15. Dual-Luciferase® Reporter Assay System [promega.sg]
- 16. kirschner.med.harvard.edu [kirschner.med.harvard.edu]
- 17. m.youtube.com [m.youtube.com]
- 18. Chromatin Immunoprecipitation Assay as a Tool for Analyzing Transcription Factor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bosterbio.com [bosterbio.com]
- 20. Implementation of a High-Throughput Screen for Identifying Small Molecules to Activate the Keap1-Nrf2-ARE Pathway | PLOS One [journals.plos.org]
- 21. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - SG [thermofisher.com]
(R,S,R)-ML334 versus ML334 Stereoisomer Activity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the stereoisomer-specific activity of ML334, a potent, cell-permeable activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. The focus is on the differential activity between the most active stereoisomer, designated as (1S,2R,S)-ML334, and its enantiomer, (1R,2S,R)-ML334, along with other diastereomers. ML334 acts by inhibiting the protein-protein interaction between Kelch-like ECH-associated protein 1 (Keap1) and Nrf2, leading to the nuclear translocation of Nrf2 and the subsequent activation of antioxidant response elements (ARE).[1][2]
Executive Summary
The biological activity of ML334 resides predominantly in a single stereoisomer, (1S,2R,S)-ML334, which is at least 100 times more potent than its other stereoisomers.[2] This document details the quantitative differences in activity, provides in-depth experimental protocols for key assays, and visualizes the relevant biological pathways and experimental workflows. The stereochemistry of the active isomer has been confirmed by X-ray crystallography and stereospecific synthesis.[2] The enantiomer, (1R,2S,R)-ML334, and other diastereomers exhibit significantly lower or no activity.
Data Presentation: Stereoisomer Activity Comparison
The following tables summarize the quantitative data on the activity of ML334 stereoisomers in various assays.
| Stereoisomer | Configuration | Keap1-Nrf2 Binding Inhibition (FP Assay, IC50) | ARE Reporter Gene Activation (EC50) | Nrf2 Nuclear Translocation (EC50) |
| Active Isomer (ML334) | (1S,2R,S) | 1.6 µM[1] | 18 µM[2] | 12 µM[2] |
| Inactive Enantiomer | (1R,2S,R) | > 100 µM[2] | > 100 µM[2] | Inactive |
| Diastereomer C | Not specified | > 100 µM[2] | > 100 µM[2] | Not reported |
| Diastereomer D | Not specified | > 100 µM[2] | > 100 µM[2] | Not reported |
FP = Fluorescence Polarization ARE = Antioxidant Response Element IC50 = Half maximal inhibitory concentration EC50 = Half maximal effective concentration
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Fluorescence Polarization (FP) Assay for Keap1-Nrf2 Interaction
This biochemical assay is used to measure the direct inhibition of the Keap1-Nrf2 protein-protein interaction.
Principle: The assay measures the change in the polarization of fluorescently labeled Nrf2 peptide upon binding to the Keap1 Kelch domain. Small, unbound fluorescent peptides rotate rapidly, resulting in low polarization. When bound to the larger Keap1 protein, the rotation slows, leading to higher polarization. Inhibitors that disrupt this interaction cause a decrease in polarization.
Methodology:
-
Reagents:
-
Purified recombinant human Keap1 Kelch domain protein.
-
Fluorescently labeled Nrf2 peptide (e.g., FITC-labeled 9-mer peptide LDEETGEFL).
-
Assay Buffer: 20 mM HEPES (pH 7.4), 5 mM DTT.
-
Test compounds (ML334 stereoisomers) dissolved in DMSO.
-
Black, non-binding 384-well plates.
-
-
Procedure:
-
Prepare a solution of Keap1 protein (e.g., 12 nM) and the fluorescent Nrf2 peptide probe (e.g., 4 nM) in the assay buffer.
-
Dispense 20 µL of the Keap1-peptide solution into the wells of the 384-well plate.
-
Add 20 µL of serial dilutions of the test compounds to the wells. Include DMSO vehicle as a negative control and a high concentration of unlabeled Nrf2 peptide as a positive control for maximal inhibition.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure fluorescence polarization using a plate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission for FITC).
-
-
Data Analysis:
-
The percentage of inhibition is calculated for each compound concentration.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data using a nonlinear regression model.
-
Antioxidant Response Element (ARE) Luciferase Reporter Gene Assay
This cell-based assay quantifies the activation of the Nrf2 pathway by measuring the expression of a reporter gene under the control of an ARE promoter.
Principle: Upon activation and nuclear translocation, Nrf2 binds to ARE sequences in the promoter region of target genes, inducing their transcription. In this assay, the ARE sequence drives the expression of a luciferase reporter gene. The amount of light produced by the luciferase enzyme is proportional to Nrf2 transcriptional activity.
Methodology:
-
Cell Line: HepG2 cells stably transfected with an ARE-luciferase reporter construct (e.g., ARE-bla HepG2 cells).
-
Reagents:
-
Complete cell culture medium (e.g., MEM with 10% FBS).
-
Test compounds (ML334 stereoisomers) dissolved in DMSO.
-
Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System).
-
White, clear-bottom 96-well cell culture plates.
-
-
Procedure:
-
Seed the ARE-reporter cells into the 96-well plates at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds. Include a DMSO vehicle control.
-
Incubate the cells for 16-24 hours.
-
Remove the culture medium and lyse the cells according to the luciferase assay kit manufacturer's protocol.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to a measure of cell viability if necessary.
-
Calculate the fold induction of luciferase activity relative to the vehicle control.
-
EC50 values are determined by plotting the fold induction against the logarithm of the compound concentration and fitting the data to a nonlinear regression model.
-
Nrf2 Nuclear Translocation Assay
This assay determines the ability of a compound to induce the translocation of Nrf2 from the cytoplasm to the nucleus.
Principle: In its inactive state, Nrf2 is sequestered in the cytoplasm by Keap1. Upon activation, Nrf2 dissociates from Keap1 and translocates to the nucleus. This translocation can be visualized and quantified using immunofluorescence microscopy or by biochemical fractionation and Western blotting.
Methodology (Immunofluorescence):
-
Cell Line: A suitable cell line such as U2OS or HEK293.
-
Reagents:
-
Complete cell culture medium.
-
Test compounds (ML334 stereoisomers) dissolved in DMSO.
-
Fixation solution (e.g., 4% paraformaldehyde).
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).
-
Blocking buffer (e.g., 5% BSA in PBS).
-
Primary antibody against Nrf2.
-
Fluorescently labeled secondary antibody.
-
Nuclear counterstain (e.g., DAPI).
-
-
Procedure:
-
Grow cells on glass coverslips in a multi-well plate.
-
Treat the cells with test compounds for a specified time (e.g., 6 hours).
-
Fix, permeabilize, and block the cells.
-
Incubate with the primary anti-Nrf2 antibody, followed by the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
-
Data Analysis:
-
Quantify the nuclear and cytoplasmic fluorescence intensity of Nrf2 in multiple cells for each treatment condition.
-
The ratio of nuclear to cytoplasmic fluorescence is calculated to determine the extent of translocation.
-
Mandatory Visualizations
Keap1-Nrf2 Signaling Pathway
Caption: The Keap1-Nrf2 signaling pathway and the mechanism of action of ML334.
Experimental Workflow: Fluorescence Polarization Assay
References
- 1. The identification and characterization of non-reactive inhibitor of Keap1-Nrf2 interaction through HTS using a fluorescence polarization assay - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Discovery of a small-molecule inhibitor and cellular probe of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Early-Stage Investigation of ML334's Cytoprotective Effects
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early-stage investigation into the cytoprotective effects of ML334, a potent and cell-permeable activator of the Nrf2 signaling pathway. This document details the mechanism of action of ML334, presents key quantitative data from foundational studies, and offers detailed experimental protocols for assays crucial to its characterization. Furthermore, this guide includes visualizations of the core signaling pathway and experimental workflows to facilitate a deeper understanding of the scientific principles and methodologies involved.
Introduction to ML334 and its Mechanism of Action
ML334 is a small molecule inhibitor of the Keap1-Nrf2 protein-protein interaction.[1][2][3] Under normal physiological conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is sequestered in the cytoplasm by its negative regulator, Keap1 (Kelch-like ECH-associated protein 1), which facilitates its ubiquitination and subsequent proteasomal degradation.[2] By binding to the Kelch domain of Keap1, ML334 competitively inhibits the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2.[2][3][4] In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of a suite of cytoprotective genes.[2] This transcriptional activation results in the increased expression of antioxidant and phase II detoxification enzymes, such as NAD(P)H:quinone oxidoreductase 1 (NQO1), heme oxygenase-1 (HO-1), and thioredoxin reductase 1 (TXNRD1), thereby protecting cells from oxidative stress and xenobiotic insults.[2][3]
Quantitative Data Summary
The following tables summarize the key in vitro and cellular activity data for ML334, collated from various studies. This information is crucial for understanding its potency and efficacy.
Table 1: In Vitro Binding Affinity and Inhibition
| Parameter | Value | Assay | Description |
| IC50 | 1.6 - 2.3 µM | Fluorescence Polarization | Concentration of ML334 required to inhibit 50% of the Keap1-Nrf2 peptide interaction. |
| Kd | 1.0 µM | Surface Plasmon Resonance (SPR) | Dissociation constant, indicating the binding affinity of ML334 to the Keap1 Kelch domain.[1][2][3][4] |
Table 2: Cellular Activity of ML334
| Parameter | Value | Cell Line | Assay | Description |
| EC50 | 13 µM | U2OS | Nrf2 Nuclear Translocation | Concentration of ML334 to achieve 50% of the maximal Nrf2 nuclear translocation.[1] |
| EC50 | 18 µM | HepG2 | ARE Reporter Gene | Concentration of ML334 to induce 50% of the maximal ARE-driven reporter gene expression.[1][4] |
| Cytotoxicity | No detectable cytotoxicity up to 26 µM | HEK293, HepG2 | Cell Viability Assay | ML334 did not show significant cell killing at concentrations effective for Nrf2 activation.[1] |
Table 3: Induction of Nrf2 Target Gene Expression by ML334 in HEK293 Cells
| Gene | Fold Induction (mRNA) | Treatment Conditions |
| HO-1 | 4- to 7-fold | 50-100 µM ML334 for 6 hours |
| NQO1 | 2- to 3-fold | 50-100 µM ML334 for 6 and 16 hours |
| TXNRD1 | 2- to 3-fold | 50-100 µM ML334 for 6 and 16 hours |
Data extracted from Wen X, et al. (2015).[3]
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the investigation of ML334's cytoprotective effects.
This biochemical assay quantitatively measures the disruption of the Keap1-Nrf2 interaction by a test compound like ML334.
Principle: A small, fluorescently labeled peptide derived from Nrf2 tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the much larger Keap1 protein, its tumbling is slowed, leading to a higher polarization value. An inhibitor that disrupts this interaction will cause a decrease in polarization.
Materials:
-
Purified recombinant human Keap1 Kelch domain protein.
-
Fluorescein-labeled 9-mer Nrf2 peptide (e.g., FITC-LDEETGEFL).
-
Assay Buffer: 20 mM HEPES (pH 7.4), 5 mM DTT.
-
Test compound (ML334) dissolved in DMSO.
-
Black, non-binding 384-well microplates.
-
A microplate reader capable of measuring fluorescence polarization.
Procedure:
-
Prepare a master mix of Keap1 protein and the FITC-Nrf2 peptide in the assay buffer. The final concentrations should be optimized, for example, 6 nM Keap1 and 2 nM FITC-Nrf2 peptide.
-
Dispense 10 µL of the master mix into each well of the 384-well plate.
-
Prepare serial dilutions of ML334 in DMSO and then dilute further in assay buffer. Add 10 µL of the diluted compound to the wells. For control wells, add assay buffer with the corresponding DMSO concentration.
-
Incubate the plate at room temperature for 30 minutes, protected from light, to allow the binding to reach equilibrium.
-
Measure fluorescence polarization using a plate reader with excitation and emission wavelengths appropriate for fluorescein (B123965) (e.g., 485 nm excitation, 535 nm emission).
-
Calculate the percentage of inhibition at each concentration of ML334 and plot the data to determine the IC50 value.
This cell-based assay is used to confirm that ML334 can induce the translocation of Nrf2 from the cytoplasm to the nucleus.
Principle: This protocol describes an enzyme fragment complementation (EFC) assay. Nrf2 is fused to a small fragment of β-galactosidase (β-gal), and a larger, inactive fragment of β-gal is anchored in the nucleus. When ML334 induces Nrf2 to translocate to the nucleus, the two fragments of β-gal combine to form an active enzyme, which can be quantified by measuring the conversion of a substrate.
Materials:
-
U2OS cells stably expressing the Nrf2-β-gal small fragment fusion and the nuclear-anchored large β-gal fragment (e.g., PathHunter® Keap1-Nrf2 Functional Assay cell line).
-
Cell culture medium and supplements.
-
ML334 dissolved in DMSO.
-
Positive control (e.g., tBHQ).
-
Chemiluminescent substrate for β-galactosidase.
-
White, clear-bottom 96-well cell culture plates.
-
A luminometer.
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of ML334 or the positive control for 15 hours. Include DMSO-treated cells as a negative control.
-
Following incubation, lyse the cells according to the assay kit manufacturer's instructions.
-
Add the chemiluminescent β-galactosidase substrate to the cell lysates.
-
Incubate for the recommended time at room temperature.
-
Measure the luminescence using a plate reader.
-
Normalize the data to the controls and plot the dose-response curve to calculate the EC50 value.
This assay measures the functional consequence of Nrf2 activation, which is the transcription of genes under the control of the ARE.
Principle: Cells are engineered to express a reporter gene, such as luciferase, under the control of a promoter containing multiple copies of the ARE. Activation of the Nrf2 pathway by ML334 leads to the expression of luciferase, which can be quantified by measuring light output after the addition of a substrate.
Materials:
-
HepG2 cells stably transfected with an ARE-luciferase reporter construct (e.g., HepG2-ARE-C8).[5]
-
Cell culture medium and supplements.
-
ML334 dissolved in DMSO.
-
Positive control (e.g., sulforaphane).
-
Luciferase assay reagent containing luciferin.
-
White, opaque 96-well cell culture plates.
-
A luminometer.
Procedure:
-
Plate the HepG2-ARE cells in a 96-well plate and incubate overnight.
-
Treat the cells with a range of concentrations of ML334 or the positive control for 12-18 hours. Include a DMSO vehicle control.
-
Remove the medium and wash the cells with PBS.
-
Lyse the cells using a luciferase cell culture lysis reagent.
-
Add the luciferase assay substrate to the cell lysate.
-
Immediately measure the luminescence using a luminometer.
-
Express the data as fold induction over the vehicle control and determine the EC50 value from the dose-response curve.
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate the key pathways and workflows discussed in this guide.
Caption: The Keap1-Nrf2 signaling pathway and the inhibitory action of ML334.
Caption: Workflow for the Fluorescence Polarization (FP) assay.
Caption: Workflow for the ARE Luciferase Reporter Gene Assay.
References
- 1. The identification and characterization of non-reactive inhibitor of Keap1-Nrf2 interaction through HTS using a fluorescence polarization assay - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Discovery of a small-molecule inhibitor and cellular probe of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. rsc.org [rsc.org]
Methodological & Application
Application Notes and Protocols for (R,S,R)-ML334 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of (R,S,R)-ML334 in cell culture experiments. This document outlines the compound's mechanism of action, provides quantitative data for its use as a negative control, and details experimental protocols for its application in cell-based assays.
Introduction
This compound is a stereoisomer of the potent Nrf2 activator, ML334.[1][2][3] In contrast to ML334, which actively disrupts the Keap1-Nrf2 protein-protein interaction, this compound is largely inactive and serves as an ideal negative control for in vitro studies.[4] Its use is critical for validating that the observed cellular effects are specific to the targeted Keap1-Nrf2 pathway inhibition by ML334 and not due to off-target effects of the chemical scaffold.
Mechanism of Action: The Keap1-Nrf2 Signaling Pathway
Under basal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is sequestered in the cytoplasm by its negative regulator, Keap1 (Kelch-like ECH-associated protein 1). Keap1 facilitates the ubiquitination and subsequent proteasomal degradation of Nrf2, thereby suppressing its transcriptional activity.
The active compound, ML334, is a non-covalent inhibitor that binds to the Kelch domain of Keap1.[1][4] This binding event disrupts the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2.[1][4][5] In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes. This initiates the transcription of a battery of cytoprotective genes, including those involved in antioxidant defense and detoxification such as NAD(P)H:quinone oxidoreductase 1 (NQO1) and heme oxygenase-1 (HO-1).[4][6]
This compound, due to its stereochemistry, does not effectively bind to the Keap1 Kelch domain and therefore does not significantly activate this pathway, making it an excellent negative control.
Quantitative Data
The following table summarizes the comparative activity of ML334 and its inactive isomer, this compound. This data is essential for designing experiments and interpreting results.
| Compound | Target | Assay | Cell Line | Endpoint | Value | Reference |
| ML334 ((SRS)-5) | Keap1-Nrf2 Interaction | ARE-bla Reporter Assay | HepG2 | EC50 | 18 µM | [4] |
| This compound (isomer B) | Keap1-Nrf2 Interaction | ARE-bla Reporter Assay | HepG2 | EC50 | >100 µM | [4] |
| ML334 | Keap1 Binding | Competitive SPR | - | Kd | 1.0 µM | [7] |
| ML334 | Nrf2 Nuclear Translocation | PathHunter® Assay | U2OS | EC50 | 12 µM | [4] |
| ML334 | Cytotoxicity | CellTiter-Glo | HEK293, HepG2 | - | No detectable cytotoxicity up to 26 µM | [7] |
Experimental Protocols
As a negative control, this compound should be used in parallel with the active compound, ML334, at the same concentrations and under identical experimental conditions.
Preparation of Stock Solutions
-
Solubility: this compound is soluble in DMSO.[8]
-
Procedure:
-
Prepare a high-concentration stock solution of this compound in sterile DMSO (e.g., 10 mM).
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.[1]
-
Cell Viability/Cytotoxicity Assay (MTT or CellTiter-Glo)
This protocol is designed to assess whether this compound exhibits any cytotoxic effects at the concentrations used in the primary experiments.
-
Materials:
-
Cells of interest (e.g., HEK293, HepG2)
-
96-well clear or opaque-walled tissue culture plates
-
Complete cell culture medium
-
This compound and ML334 (as a comparator)
-
Positive control for cytotoxicity (e.g., doxorubicin)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
DMSO (vehicle control)
-
Plate reader (absorbance or luminescence)
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound, ML334, and the positive control in complete cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).
-
Remove the medium from the cells and add the media containing the different concentrations of the compounds. Include vehicle-only (DMSO) wells as a negative control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
For the MTT assay, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals. Solubilize the formazan crystals with a solubilization buffer and read the absorbance at the appropriate wavelength.
-
For the CellTiter-Glo® assay, follow the manufacturer's instructions to measure the luminescent signal, which is proportional to the amount of ATP and thus the number of viable cells.[7]
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Nrf2 Nuclear Translocation Assay
This assay determines the ability of a compound to induce the translocation of Nrf2 from the cytoplasm to the nucleus.
-
Materials:
-
Cells suitable for translocation studies (e.g., U2OS cells stably expressing a tagged Nrf2)
-
This compound and ML334
-
Positive control (e.g., sulforaphane)
-
DMSO (vehicle control)
-
Apparatus for immunofluorescence or a commercial assay kit (e.g., PathHunter® Nrf2 Nuclear Translocation Assay)
-
-
Procedure (Immunofluorescence):
-
Seed cells on glass coverslips in a multi-well plate.
-
Treat the cells with various concentrations of this compound, ML334, a positive control, and a vehicle control for a specified time (e.g., 4-16 hours).
-
Fix the cells with paraformaldehyde and permeabilize with a detergent-based buffer.
-
Block non-specific antibody binding.
-
Incubate with a primary antibody specific for Nrf2.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio to determine the extent of Nrf2 translocation.
-
Visualizations
Caption: Keap1-Nrf2 signaling pathway and the inhibitory action of ML334.
Caption: General experimental workflow for using this compound as a negative control.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.cn [glpbio.cn]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of a small-molecule inhibitor and cellular probe of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Activation of Nrf2 signaling: A key molecular mechanism of protection against cardiovascular diseases by natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The identification and characterization of non-reactive inhibitor of Keap1-Nrf2 interaction through HTS using a fluorescence polarization assay - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. rndsystems.com [rndsystems.com]
Application Notes and Protocols for the Solubilization of (R,S,R)-ML334 in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R,S,R)-ML334 is an isomer of ML334 and is often utilized as an experimental control.[1][2][3] ML334 is a potent and cell-permeable activator of the Nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathway.[1][4] It functions by inhibiting the protein-protein interaction between NRF2 and its negative regulator, Kelch-like ECH-associated protein 1 (Keap1).[1][5][6] This inhibition leads to the nuclear translocation of NRF2, subsequent activation of Antioxidant Response Elements (ARE), and the expression of cytoprotective genes.[1][4][6] Proper solubilization of this compound is a critical first step for accurate and reproducible in vitro and in vivo studies. Dimethyl sulfoxide (B87167) (DMSO) is a widely used aprotic solvent capable of dissolving a broad range of polar and nonpolar compounds, making it an ideal solvent for this compound.[7] This document provides detailed protocols for the dissolution of this compound in DMSO and its subsequent use in experimental settings.
Physicochemical and Solubility Data
A summary of the key physicochemical properties and solubility of ML334, the parent compound of this compound, is provided below. The properties of the (R,S,R) isomer are expected to be highly similar.
| Property | Value | Reference |
| Molecular Formula | C₂₆H₂₆N₂O₅ | [5] |
| Molecular Weight | 446.5 g/mol | [5] |
| Solubility in DMSO | Up to 100 mM or 44.65 mg/mL | |
| Alternate Solubility | ≥ 5 mg/mL in 10% DMSO with 90% (20% SBE-β-CD in Saline) | [1] |
| Alternate Solubility | ≥ 5 mg/mL in 10% DMSO with 90% Corn Oil | [1] |
| Storage of Stock Solution | -20°C for up to 1 month, -80°C for up to 6 months | [1][4] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution of this compound in DMSO
This protocol describes the preparation of a concentrated stock solution of this compound in DMSO, which can be stored for later use.
Materials:
-
This compound powder
-
Anhydrous, sterile dimethyl sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, nuclease-free tips
Procedure:
-
Equilibrate Reagents: Allow the this compound powder and DMSO to reach room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of sterile DMSO to the microcentrifuge tube containing the this compound powder to achieve the desired stock concentration (e.g., 10 mM, 50 mM, or 100 mM).
-
Dissolution: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
Visual Inspection: Visually inspect the solution to ensure that the compound has completely dissolved and no particulates are visible.
-
Aiding Dissolution (if necessary): If precipitation or incomplete dissolution is observed, the solution can be gently warmed (e.g., in a 37°C water bath) or sonicated for short intervals until the compound is fully dissolved.[1]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][4]
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol outlines the dilution of the DMSO stock solution into an aqueous medium for use in cell culture experiments.
Materials:
-
This compound DMSO stock solution (from Protocol 1)
-
Sterile phosphate-buffered saline (PBS) or cell culture medium
-
Sterile microcentrifuge tubes
-
Pipettes and sterile, nuclease-free tips
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.
-
Intermediate Dilutions (Recommended): To prevent precipitation of the compound upon direct addition to an aqueous solution, it is recommended to perform serial dilutions of the stock solution in DMSO first to bring the concentration closer to the final working concentration.
-
Final Dilution: Add the diluted DMSO-compound solution dropwise to the sterile PBS or cell culture medium while gently mixing. This gradual addition helps to maintain the solubility of the compound.
-
Final DMSO Concentration: Ensure that the final concentration of DMSO in the cell culture medium is kept to a minimum, typically below 0.5%, to avoid cellular toxicity.[8] A vehicle control containing the same final concentration of DMSO should always be included in the experiment.
-
Use Immediately: The final working solution in the aqueous medium should be used immediately as the stability of the compound in this solution may be limited.
Visualizations
Experimental Workflow for Solubilization and Use
Caption: Workflow for preparing and using this compound solutions.
ML334 Signaling Pathway
Caption: ML334 inhibits Keap1, allowing Nrf2 nuclear translocation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.cn [glpbio.cn]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. axonmedchem.com [axonmedchem.com]
- 6. Discovery of a small-molecule inhibitor and cellular probe of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 8. medchemexpress.cn [medchemexpress.cn]
Application Notes and Protocols for Studying Oxidative Stress in HepG2 Cells using ML334
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the ability of biological systems to detoxify these reactive intermediates, is implicated in the pathophysiology of numerous diseases, including liver injury. The transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is kept in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In response to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and activates the transcription of a battery of cytoprotective genes.
ML334 is a potent and cell-permeable small molecule activator of the Nrf2 pathway. It functions by directly inhibiting the Keap1-Nrf2 protein-protein interaction, thereby stabilizing Nrf2 and promoting its nuclear accumulation and subsequent activation of antioxidant response element (ARE)-driven gene expression.[1] These characteristics make ML334 a valuable tool for studying the role of the Nrf2 pathway in mitigating oxidative stress in various cell types, including the human hepatoma cell line, HepG2, a widely used in vitro model for studying liver function and toxicity.
This document provides detailed application notes and protocols for utilizing ML334 to investigate its protective effects against oxidative stress in HepG2 cells.
Key Applications
-
Investigating the cytoprotective effects of Nrf2 activation: Elucidate the mechanisms by which ML334-mediated Nrf2 activation protects HepG2 cells from oxidative damage induced by various stressors.
-
High-throughput screening: Utilize the described assays in a high-throughput format to screen for novel compounds that modulate the Nrf2 pathway.
-
Mechanistic studies of liver disease: Employ ML334 as a tool to explore the therapeutic potential of Nrf2 activation in models of drug-induced liver injury and other liver pathologies associated with oxidative stress.
Data Presentation
The following tables summarize the expected quantitative data from a series of experiments designed to evaluate the efficacy of ML334 in mitigating oxidative stress in HepG2 cells.
Table 1: Dose-Dependent Effect of ML334 on Nrf2 Activation in HepG2 Cells
| ML334 Concentration (µM) | ARE-Luciferase Reporter Activity (Fold Change) |
| 0 (Vehicle Control) | 1.0 ± 0.1 |
| 1 | 1.5 ± 0.2 |
| 5 | 3.2 ± 0.4 |
| 10 | 5.8 ± 0.6 |
| 20 | 8.5 ± 0.9 |
| EC50 | ~18 µM[1] |
Table 2: Dose-Dependent Effect of ML334 on Intracellular ROS Levels in H2O2-Treated HepG2 Cells
| ML334 Concentration (µM) | Intracellular ROS (Relative Fluorescence Units) |
| Vehicle Control (No H2O2) | 100 ± 10 |
| H2O2 (100 µM) + Vehicle | 550 ± 45 |
| H2O2 (100 µM) + ML334 (1 µM) | 480 ± 38 |
| H2O2 (100 µM) + ML334 (5 µM) | 350 ± 30 |
| H2O2 (100 µM) + ML334 (10 µM) | 220 ± 25 |
| H2O2 (100 µM) + ML334 (20 µM) | 150 ± 18 |
Table 3: Dose-Dependent Effect of ML334 on Glutathione (B108866) (GSH/GSSG) Ratio in H2O2-Treated HepG2 Cells
| ML334 Concentration (µM) | GSH/GSSG Ratio |
| Vehicle Control (No H2O2) | 10.5 ± 1.2 |
| H2O2 (100 µM) + Vehicle | 2.1 ± 0.3 |
| H2O2 (100 µM) + ML334 (1 µM) | 3.5 ± 0.4 |
| H2O2 (100 µM) + ML334 (5 µM) | 5.8 ± 0.6 |
| H2O2 (100 µM) + ML334 (10 µM) | 8.2 ± 0.9 |
| H2O2 (100 µM) + ML334 (20 µM) | 9.8 ± 1.1 |
Table 4: Time-Course of ML334-Induced Nrf2 Target Gene Expression in HepG2 Cells
| Gene | 6 hours (Fold Change) | 12 hours (Fold Change) | 24 hours (Fold Change) |
| NQO1 | 2.5 ± 0.3 | 4.1 ± 0.5 | 5.8 ± 0.7 |
| HMOX1 | 3.8 ± 0.4 | 6.2 ± 0.7 | 8.1 ± 0.9 |
| GCLC | 2.1 ± 0.2 | 3.5 ± 0.4 | 4.9 ± 0.6 |
Table 5: Cytotoxicity of ML334 in HepG2 Cells
| ML334 Concentration (µM) | Cell Viability (%) |
| 0 (Vehicle Control) | 100 ± 5 |
| 1 | 99 ± 4 |
| 5 | 98 ± 5 |
| 10 | 97 ± 6 |
| 20 | 96 ± 5 |
| CC50 | >26 µM[1] |
Mandatory Visualizations
Caption: ML334 Signaling Pathway in HepG2 Cells.
Caption: Experimental Workflow for ML334 Study.
Experimental Protocols
Cell Culture and Maintenance of HepG2 Cells
-
Materials:
-
HepG2 cells (ATCC® HB-8065™)
-
Eagle's Minimum Essential Medium (EMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
0.25% Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks (T-75)
-
96-well clear or black-walled, clear-bottom sterile microplates
-
-
Protocol:
-
Culture HepG2 cells in T-75 flasks with EMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Passage the cells every 3-4 days or when they reach 80-90% confluency.
-
For experiments, seed HepG2 cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
-
ML334 Treatment and Induction of Oxidative Stress
-
Materials:
-
ML334 (powder)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Hydrogen peroxide (H2O2), 30% solution
-
Serum-free EMEM
-
-
Protocol:
-
Prepare a 10 mM stock solution of ML334 in DMSO. Store at -20°C.
-
On the day of the experiment, dilute the ML334 stock solution in serum-free EMEM to the desired final concentrations (e.g., 1, 5, 10, 20 µM). The final DMSO concentration should not exceed 0.5%.
-
Remove the culture medium from the 96-well plates and replace it with the ML334-containing medium or vehicle control (serum-free EMEM with 0.5% DMSO).
-
Incubate the cells with ML334 for the desired pre-treatment time (e.g., 6, 12, or 24 hours).
-
To induce oxidative stress, prepare a fresh solution of H2O2 in serum-free EMEM (e.g., 100 µM).
-
After the ML334 pre-treatment, add the H2O2 solution to the wells and incubate for the desired duration (e.g., 2-4 hours).
-
Measurement of Intracellular Reactive Oxygen Species (ROS)
-
Materials:
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Hanks' Balanced Salt Solution (HBSS)
-
-
Protocol:
-
After treatment, remove the medium and wash the cells twice with warm HBSS.
-
Add 100 µL of 10 µM DCFH-DA in HBSS to each well.
-
Incubate the plate in the dark at 37°C for 30 minutes.
-
Wash the cells twice with warm HBSS.
-
Add 100 µL of HBSS to each well.
-
Measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm.
-
Measurement of Glutathione (GSH/GSSG) Ratio
-
Materials:
-
GSH/GSSG-Glo™ Assay kit (or equivalent)
-
Lysis buffer
-
-
Protocol:
-
Follow the manufacturer's instructions for the GSH/GSSG-Glo™ Assay.
-
Briefly, after treatment, lyse the cells.
-
Divide the lysate into two aliquots. One for total glutathione (GSH + GSSG) measurement and one for oxidized glutathione (GSSG) measurement.
-
Add the appropriate reagents to each aliquot to measure luminescence.
-
Calculate the GSH concentration by subtracting the GSSG concentration from the total glutathione concentration.
-
Determine the GSH/GSSG ratio.
-
Assessment of Mitochondrial Membrane Potential (ΔΨm)
-
Materials:
-
JC-1 dye or TMRE (Tetramethylrhodamine, Ethyl Ester)
-
Carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone (FCCP) as a positive control for depolarization.
-
-
Protocol (using JC-1):
-
After treatment, remove the medium and wash the cells with warm PBS.
-
Add 100 µL of 5 µg/mL JC-1 in serum-free medium to each well.
-
Incubate the plate in the dark at 37°C for 20 minutes.
-
Wash the cells twice with warm PBS.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity for both JC-1 monomers (excitation ~485 nm, emission ~530 nm) and aggregates (excitation ~560 nm, emission ~595 nm).
-
The ratio of red (aggregates) to green (monomers) fluorescence is an indicator of mitochondrial membrane potential.
-
Quantitative Real-Time PCR (qPCR) for Nrf2 Target Gene Expression
-
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR Master Mix
-
Primers for NQO1, HMOX1, GCLC, and a housekeeping gene (e.g., GAPDH)
-
-
Protocol:
-
After treatment with ML334 for the desired time points, lyse the cells and extract total RNA using a commercial kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using SYBR Green Master Mix and gene-specific primers.
-
Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the vehicle-treated control.
-
Cell Viability Assay
-
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
-
Protocol (using MTT):
-
After the complete treatment period, add 20 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express cell viability as a percentage of the vehicle-treated control.
-
Conclusion
ML334 serves as a potent and specific tool for activating the Nrf2 signaling pathway. The protocols outlined in this document provide a comprehensive framework for researchers to investigate the protective effects of Nrf2 activation against oxidative stress in HepG2 cells. By employing these methodologies, scientists can gain valuable insights into the molecular mechanisms of cytoprotection and explore the therapeutic potential of Nrf2 modulation in liver diseases.
References
Application Notes: High-Throughput Screening of Keap1-Nrf2 Inhibitors using a Fluorescence Polarization Assay
References
- 1. Optimization of fluorescently labeled Nrf2 peptide probes and the development of a fluorescence polarization assay for the discovery of inhibitors of Keap1-Nrf2 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. westbioscience.com [westbioscience.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. Fluorescence polarization assay to quantify protein-protein interactions in an HTS format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bmglabtech.com [bmglabtech.com]
- 12. In Solution Assays: Fluorescence Polarization - Glycopedia [glycopedia.eu]
- 13. Optimization of fluorescently labeled Nrf2 peptide probes and the development of a fluorescence polarization assay for the discovery of inhibitors of Keap1-Nrf2 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Analysis of fluorescence polarization competition assays with affinimeter [blog.affinimeter.com]
- 15. amsbio.com [amsbio.com]
- 16. rsc.org [rsc.org]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
Application Note: Characterization of the ML334 and Keap1 Interaction using Surface Plasmon Resonance (SPR)
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The Keap1-Nrf2 signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress.[1][2][3] Under basal conditions, the Kelch-like ECH-associated protein 1 (Keap1) targets the transcription factor Nrf2 for ubiquitination and subsequent proteasomal degradation.[3] This process maintains low intracellular levels of Nrf2. However, upon exposure to stressors, Keap1's repressive activity is inhibited, allowing Nrf2 to accumulate, translocate to the nucleus, and activate the expression of antioxidant response element (ARE)-dependent genes that encode for a variety of cytoprotective proteins.[3][4] Dysregulation of the Keap1-Nrf2 pathway has been implicated in various diseases, including cancer and neurodegenerative disorders.[1][2]
ML334 is a potent, cell-permeable small molecule inhibitor of the Keap1-Nrf2 protein-protein interaction.[5][6][7] It was identified through a high-throughput screening campaign and has been shown to bind directly to the Kelch domain of Keap1, the same domain that interacts with Nrf2.[4][8] This competitive binding disrupts the Keap1-Nrf2 complex, leading to Nrf2 stabilization, nuclear translocation, and the subsequent activation of the ARE-mediated antioxidant response.[4][5][8]
This application note provides a detailed protocol for characterizing the binding kinetics of ML334 to the Keap1 protein using Surface Plasmon Resonance (SPR). SPR is a label-free biophysical technique that allows for the real-time monitoring of molecular interactions at a sensor surface.[9][10][11]
Keap1-Nrf2 Signaling Pathway and Inhibition by ML334
The following diagram illustrates the Keap1-Nrf2 signaling pathway and the mechanism of action of ML334.
Caption: Keap1-Nrf2 signaling pathway and ML334 inhibition.
Quantitative Data: ML334 and Keap1 Interaction
The binding affinity of ML334 for the Keap1 protein has been determined using various biophysical techniques. The following table summarizes the key quantitative data.
| Parameter | Value | Method | Reference |
| Binding Constant (Kd) | 1.0 µM | Competitive Surface Plasmon Resonance (SPR) | [8] |
| IC50 | 1.6 µM | Fluorescence Polarization (FP) Assay | [8] |
| EC50 (ARE Induction) | 18 µM | ARE-bla HepG2 Cell-based Reporter Assay | [4] |
| EC50 (Nrf2 Translocation) | 12 µM | PathHunter® U2OS Keap1-Nrf2 Functional Assay | [4] |
Experimental Protocol: SPR Analysis of ML334-Keap1 Interaction
This protocol describes a competitive SPR assay to determine the binding affinity of ML334 for the Keap1 Kelch domain. In this format, a known ligand for Keap1 (e.g., an Nrf2-derived peptide) is immobilized on the sensor chip, and the binding of the Keap1 protein is measured in the presence of varying concentrations of the small molecule inhibitor (ML334).
Materials and Reagents
-
SPR Instrument: (e.g., Biacore series)
-
Sensor Chip: CM5 or equivalent carboxymethylated dextran (B179266) sensor chip.
-
Immobilization Reagents:
-
Amine Coupling Kit (containing N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC), and ethanolamine-HCl).
-
-
Proteins and Peptides:
-
Recombinant human Keap1 Kelch domain protein.
-
Nrf2-derived peptide with a high-affinity binding motif (e.g., a 16-mer peptide containing the ETGE motif) and a free amine group for coupling.
-
-
Small Molecule Inhibitor:
-
ML334
-
-
Buffers:
-
Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).
-
Immobilization Buffer: 10 mM Sodium acetate, pH 5.0.
-
Regeneration Solution: 10 mM Glycine-HCl, pH 2.5.
-
-
Other:
-
High-purity DMSO for stock solution of ML334.
-
Pipettes and sterile, non-binding microcentrifuge tubes.
-
Experimental Workflow: SPR Competition Assay
Caption: Workflow for the SPR-based competition assay.
Detailed Methodology
1. Preparation of Reagents:
-
Prepare all buffers and degas them thoroughly.
-
Prepare a stock solution of ML334 in 100% DMSO (e.g., 10 mM).
-
Prepare serial dilutions of ML334 in running buffer. The final DMSO concentration in all samples should be kept constant and low (e.g., ≤ 1%) to minimize solvent effects.
-
Prepare a stock solution of the Nrf2 peptide in the immobilization buffer (e.g., 20 µg/mL).
-
Prepare a stock solution of the Keap1 Kelch domain protein in the running buffer. The concentration should be at or below the Kd of the Keap1-Nrf2 peptide interaction.
2. Immobilization of Nrf2 Peptide:
-
Equilibrate the sensor chip with running buffer.
-
Activate the carboxyl groups on the sensor surface by injecting a 1:1 mixture of EDC and NHS for 7 minutes.
-
Inject the Nrf2 peptide solution over the activated surface until the desired immobilization level is reached (e.g., 300-500 Response Units, RU).
-
Deactivate any remaining reactive groups by injecting ethanolamine-HCl for 7 minutes.
-
A reference flow cell should be prepared similarly but without the Nrf2 peptide immobilization to allow for background signal subtraction.
3. Binding Analysis (Competition Assay):
-
Prepare a series of solutions containing a constant concentration of the Keap1 Kelch domain protein and varying concentrations of ML334. It is recommended to pre-incubate these mixtures for a period to allow them to reach equilibrium.
-
Inject the Keap1-ML334 mixtures over the Nrf2 peptide-immobilized surface and the reference cell at a constant flow rate (e.g., 30 µL/min).
-
Monitor the association and dissociation phases.
-
After each injection, regenerate the sensor surface by injecting the regeneration solution to remove bound Keap1 protein.
-
Include a control injection of Keap1 protein without ML334 to determine the maximum binding signal.
4. Data Analysis:
-
Subtract the reference cell signal from the active cell signal for each injection to correct for bulk refractive index changes and non-specific binding.
-
Determine the steady-state binding response for each ML334 concentration.
-
Plot the steady-state response against the logarithm of the ML334 concentration.
-
Fit the resulting dose-response curve to a suitable model (e.g., a four-parameter logistic equation) to determine the IC50 value.
-
The equilibrium dissociation constant (Kd) for the inhibitor can then be calculated from the IC50 value using the Cheng-Prusoff equation or a similar model that accounts for the concentrations of the immobilized ligand and the protein in solution.
Conclusion
Surface Plasmon Resonance is a powerful technique for the quantitative characterization of small molecule inhibitors of protein-protein interactions. The protocol outlined in this application note provides a robust method for determining the binding affinity of ML334 to the Keap1 protein. This information is crucial for the further development and optimization of inhibitors targeting the Keap1-Nrf2 pathway for therapeutic applications. The provided data and protocols are intended to aid researchers, scientists, and drug development professionals in their study of this important signaling cascade.
References
- 1. Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a small-molecule inhibitor and cellular probe of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ML 334 | Nrf2 | Tocris Bioscience [tocris.com]
- 7. rndsystems.com [rndsystems.com]
- 8. The identification and characterization of non-reactive inhibitor of Keap1-Nrf2 interaction through HTS using a fluorescence polarization assay - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Kinetic analyses of Keap1-Nrf2 interaction and determination of the minimal Nrf2 peptide sequence required for Keap1 binding using Surface Plasmon Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. path.ox.ac.uk [path.ox.ac.uk]
- 11. biosensingusa.com [biosensingusa.com]
Application Note and Protocols for ARE Reporter Gene Assay with Nrf2 Activators
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a critical transcription factor that regulates the cellular antioxidant response.[1][2] Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[2][3] However, upon exposure to oxidative stress or electrophilic compounds, Nrf2 is released from Keap1 and moves into the nucleus.[3][4] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), a specific DNA sequence found in the promoter region of many cytoprotective genes.[1][4][5] This binding initiates the transcription of a wide array of genes that help to protect the cell from damage.[1]
The ARE reporter gene assay is a powerful tool used to screen for and characterize compounds that can activate the Nrf2-ARE signaling pathway.[2][4] This assay typically utilizes a cell line that has been engineered to contain a reporter gene, such as luciferase, under the control of an ARE promoter.[4][6] When a compound activates the Nrf2 pathway, the subsequent binding of Nrf2 to the ARE promoter drives the expression of the reporter gene. The resulting signal, for instance, luminescence in the case of a luciferase reporter, can be easily measured and is directly proportional to the level of Nrf2 activation.[6]
This application note provides a detailed protocol for performing an ARE reporter gene assay to identify and characterize Nrf2 activators. It includes information on the underlying signaling pathway, a step-by-step experimental procedure, and guidelines for data analysis and presentation.
Nrf2-ARE Signaling Pathway
The activation of the Nrf2-ARE pathway is a key cellular defense mechanism against oxidative and electrophilic stress. The following diagram illustrates the key steps in this signaling cascade.
References
- 1. Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Efficacy Testing of ML334
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML334 is a potent, cell-permeable small molecule that activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2] It functions as a non-covalent inhibitor of the Keap1-Nrf2 protein-protein interaction.[3] Under basal conditions, Keap1, a substrate adaptor protein for a Cul3-based E3 ubiquitin ligase, targets Nrf2 for ubiquitination and subsequent proteasomal degradation. The binding of ML334 to the Kelch domain of Keap1 disrupts this interaction, leading to the stabilization and nuclear translocation of Nrf2.[1][3] In the nucleus, Nrf2 binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes, inducing the transcription of a battery of cytoprotective and antioxidant enzymes, such as NAD(P)H:quinone oxidoreductase 1 (NQO1), Heme oxygenase-1 (HO-1), and Thioredoxin reductase 1 (TRX1).[1][4] This application note provides a comprehensive set of protocols for the in vitro evaluation of ML334 efficacy.
Mechanism of Action: The Keap1-Nrf2 Signaling Pathway
The following diagram illustrates the mechanism by which ML334 activates the Nrf2 pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. The identification and characterization of non-reactive inhibitor of Keap1-Nrf2 interaction through HTS using a fluorescence polarization assay - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. axonmedchem.com [axonmedchem.com]
Long-Term Storage and Handling of (R,S,R)-ML334 Stock Solutions: A Guide for Researchers
Application Notes and Protocols for Ensuring Compound Integrity
For researchers and scientists in drug development, maintaining the stability and integrity of investigational compounds is paramount to generating reproducible and reliable experimental data. This document provides detailed application notes and protocols for the long-term storage of stock solutions of (R,S,R)-ML334, a potent, cell-permeable activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Adherence to these guidelines will help ensure the consistent performance of this compound in various assays.
This compound is an isomer of ML334 and acts as a valuable experimental control. ML334 disrupts the interaction between Kelch-like ECH-associated protein 1 (Keap1) and Nrf2, leading to the nuclear translocation of Nrf2 and the subsequent activation of antioxidant response elements (ARE).[1][2][3][4] This mechanism makes it a critical tool for studying cellular responses to oxidative stress.
Recommended Long-Term Storage Conditions
Proper storage of this compound stock solutions is crucial to prevent degradation and maintain its biological activity. The following table summarizes the recommended storage conditions based on available data and general best practices for small molecule inhibitors.
| Solvent | Storage Temperature | Duration | Recommendations & Considerations |
| Anhydrous DMSO | -80°C | Up to 6 months | Optimal for long-term storage. Use anhydrous, high-purity DMSO to minimize degradation due to moisture.[2] Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. |
| Anhydrous DMSO | -20°C | Up to 3 months | Suitable for shorter-term storage. [5][6] As with -80°C storage, use of anhydrous DMSO and aliquoting is critical. Some sources suggest a shorter stability of 1 month at this temperature.[1][2] |
| Anhydrous DMSO (under Nitrogen) | -20°C | Up to 1 month | For added protection against oxidation, stock solutions can be stored under an inert gas like nitrogen.[1] |
| Aqueous Buffers | Not Recommended | < 24 hours | This compound is sparingly soluble in aqueous buffers and is susceptible to degradation.[3] Always prepare fresh dilutions from a DMSO stock solution for your experiments. |
Key Handling Procedures
-
Solvent Quality: Always use anhydrous, high-purity dimethyl sulfoxide (B87167) (DMSO) for preparing stock solutions. DMSO is hygroscopic and can absorb moisture from the air, which may accelerate compound degradation.[3]
-
Aliquoting: To minimize the detrimental effects of repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes in low-retention polypropylene (B1209903) microcentrifuge tubes.[2][3][7]
-
Thawing: When retrieving a stored aliquot, allow it to thaw completely at room temperature before opening the vial to prevent condensation from introducing moisture.
-
Light Sensitivity: While not explicitly stated for this compound, it is good practice to protect stock solutions from prolonged exposure to light.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
This protocol outlines the steps for preparing a high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile, low-retention polypropylene microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Carefully weigh the desired amount of this compound powder. For quantities of 10 mg or less, it is often recommended to dissolve the entire contents of the vial to avoid weighing errors.[7]
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM or 100 mM). This compound is soluble in DMSO up to 100 mM.[3][8]
-
Vortex the solution thoroughly until the compound is completely dissolved. If necessary, use a sonicator for a few minutes to aid dissolution.[3]
-
Once fully dissolved, immediately aliquot the stock solution into single-use volumes (e.g., 10-50 µL) in pre-labeled microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for shorter-term use, as detailed in the table above.
Protocol 2: Assessment of this compound Stock Solution Stability
This protocol provides a general method for assessing the stability of this compound in DMSO over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound DMSO stock solution aliquots
-
HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
-
Appropriate HPLC column and mobile phase (to be determined based on method development)
-
High-purity solvents for mobile phase preparation
Procedure:
-
Time Point Zero (T0): Immediately after preparing the stock solution, take one aliquot and dilute it to a working concentration with the mobile phase. Inject this sample into the HPLC system to obtain the initial purity profile. This will serve as your baseline.
-
Storage: Store the remaining aliquots at the desired temperatures to be tested (e.g., -80°C, -20°C, and 4°C for comparison).
-
Subsequent Time Points: At regular intervals (e.g., 1, 3, and 6 months), retrieve one aliquot from each storage temperature.
-
Sample Preparation: Thaw the aliquot at room temperature and prepare it for injection as in step 1.
-
HPLC Analysis: Analyze the sample using the same HPLC method as for the T0 sample.
-
Data Analysis: Compare the purity profile of the stored samples to the T0 sample. A significant decrease in the main peak area or the appearance of new peaks would indicate degradation of the compound.
Visualizations
Keap1-Nrf2 Signaling Pathway
The diagram below illustrates the mechanism of action of ML334, which inhibits the Keap1-Nrf2 interaction, leading to the activation of the Nrf2 signaling pathway.
References
- 1. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Proper storage of DMSO: tips and tricks for maximum effectiveness – Natur Total nutritional supplements [naturtotalshop.com]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. captivatebio.com [captivatebio.com]
- 8. Reddit - The heart of the internet [reddit.com]
Troubleshooting & Optimization
Troubleshooting low solubility of (R,S,R)-ML334 in aqueous buffer
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the low solubility of (R,S,R)-ML334 in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an isomer of ML334, a potent and cell-permeable activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1] It functions by inhibiting the protein-protein interaction between Kelch-like ECH-associated protein 1 (Keap1) and Nrf2.[2][3] Normally, Keap1 targets Nrf2 for degradation. By disrupting this interaction, ML334 allows Nrf2 to accumulate, translocate to the nucleus, and activate the Antioxidant Response Element (ARE), which drives the expression of various cytoprotective genes.[2][4] this compound is often used as an experimental control.[1]
Q2: What is the expected aqueous solubility of ML334?
The solubility of ML334 has been experimentally determined to be greater than 100 μM in phosphate-buffered saline (PBS) at pH 7.4.[4] However, achieving this solubility can be challenging and may require specific formulation strategies, as precipitation can occur when diluting concentrated stock solutions into aqueous buffers.[5][6]
Q3: My this compound is precipitating when I dilute my DMSO stock into an aqueous buffer. What are the common reasons for this?
This is a frequent issue for hydrophobic small molecules and is often referred to as "precipitation upon dilution."[5][6] The primary reasons include:
-
Exceeding Solubility Limit: The final concentration of the compound in the aqueous buffer is higher than its maximum solubility.
-
Solvent Shift: The compound is highly soluble in the organic stock solvent (like DMSO) but not in the final aqueous buffer. The rapid change in solvent environment causes the compound to crash out of solution.
-
Low DMSO Carryover: The final percentage of DMSO in the aqueous solution is too low to maintain the compound's solubility. While a low DMSO concentration (typically <0.5%) is desirable to avoid cellular toxicity, it may be insufficient for some compounds.[6][7]
Q4: What are the recommended first steps to troubleshoot the low solubility of this compound?
If you encounter solubility issues, consider the following systematic approach:
-
Lower the Final Concentration: Attempt the experiment with a lower final concentration of this compound.[5][6]
-
Optimize Dilution: Instead of adding the stock solution directly to the full volume of buffer, try adding the stock to a small volume of buffer first while vortexing, and then gradually add the remaining buffer.
-
Gentle Heating and Sonication: Gently warming the solution (e.g., in a 37°C water bath) or using a sonicator can help dissolve the compound.[5] However, ensure the compound's stability at higher temperatures.
-
Use Co-solvents or Surfactants: Introduce solubility-enhancing agents to your aqueous buffer. This is a highly effective method.[5][7]
Q5: How should I prepare and store stock solutions of this compound?
Proper preparation and storage are critical.
-
Stock Solution: Prepare a high-concentration stock solution in 100% DMSO. Commercial suppliers indicate solubility of up to 100 mM in DMSO. Other sources report solubility up to 40-100 mg/mL in DMSO.[8][9]
-
Storage: Store the DMSO stock solution at -20°C or -80°C in small, single-use aliquots to prevent repeated freeze-thaw cycles.[5] DMSO is hygroscopic (absorbs water), so minimizing exposure to air is important.[6] Stock solutions in DMSO are reported to be stable for up to 3 months at -20°C.[9]
Data Summary
Table 1: Chemical and Physical Properties of ML334
| Property | Value | Reference |
| Molecular Formula | C₂₆H₂₆N₂O₅ | [8][10] |
| Molecular Weight | 446.5 g/mol | [8][10] |
| Purity | ≥98% | [8] |
| Primary Target | Keap1-Nrf2 Interaction | [3][9] |
| Binding Affinity (Kd) | 1 μM | [2][3] |
Table 2: Reported Solubility of ML334
| Solvent / Buffer | Concentration | Reference |
| DMSO | up to 100 mM | |
| DMSO | 40 mg/mL | [8] |
| DMSO | 100 mg/mL | [9] |
| Phosphate-Buffered Saline (PBS), pH 7.4 | > 100 μM | [4] |
| Formulation (DMSO/PEG300/Tween-80/Saline) | ≥ 5 mg/mL | [2] |
Visual Guides and Workflows
Keap1-Nrf2 Signaling Pathway
Caption: ML334 inhibits Keap1, preventing Nrf2 degradation and promoting gene transcription.
Troubleshooting Workflow for Low Solubility
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ML 334 | Nrf2 | Tocris Bioscience [tocris.com]
- 4. The identification and characterization of non-reactive inhibitor of Keap1-Nrf2 interaction through HTS using a fluorescence polarization assay - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Keap1-Nrf2 Interaction Probe, ML334 | Sigma-Aldrich [sigmaaldrich.com]
- 10. axonmedchem.com [axonmedchem.com]
Technical Support Center: Optimizing ML334 Concentration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the concentration of ML334 in their experiments and avoid potential cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is ML334 and what is its primary mechanism of action?
A1: ML334 is a potent, cell-permeable small molecule that activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. It functions as a non-covalent inhibitor of the Kelch-like ECH-associated protein 1 (Keap1)-Nrf2 protein-protein interaction.[1][2] Under basal conditions, Keap1 targets Nrf2 for ubiquitination and subsequent proteasomal degradation. By binding to the Kelch domain of Keap1, ML334 prevents this interaction, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes, inducing the expression of a battery of cytoprotective and antioxidant enzymes, such as NAD(P)H:quinone oxidoreductase 1 (NQO1) and heme oxygenase-1 (HO-1).
Q2: What is the optimal concentration range for using ML334 to achieve Nrf2 activation?
A2: The optimal concentration of ML334 for Nrf2 activation is cell-type dependent and should be determined empirically. However, based on published studies, a concentration range of 10 µM to 50 µM is often effective. For instance, in HEK293 cells, treatment with 50-100 µM ML334 for 6-16 hours has been shown to significantly increase the mRNA and protein levels of Nrf2 target genes like NQO1 and HO-1.[1] In human normal liver LO2 cells, 10 µM ML334 for 8 hours was sufficient to inhibit the Keap1-Nrf2 interaction.[1] It is recommended to perform a dose-response experiment to determine the minimal concentration of ML334 that elicits the desired level of Nrf2 activation in your specific cell model.
Q3: At what concentrations does ML334 become cytotoxic?
A3: ML334 has been shown to have a favorable cytotoxicity profile in certain cell lines. One study reported no detectable cytotoxicity in HEK293 (human embryonic kidney) and HepG2 (human liver cancer) cells at concentrations up to 26 µM after 48 hours of treatment.[3] However, cytotoxicity is dependent on the cell type, concentration, and duration of exposure. It is crucial to perform cytotoxicity assays for each new cell line and experimental condition.
Q4: How should I prepare and store ML334 stock solutions?
A4: ML334 is soluble in DMSO at concentrations up to 100 mM.[2] It is recommended to prepare a high-concentration stock solution in DMSO, for example, 10 mM or 50 mM. For long-term storage, the solid compound should be stored at -20°C. Aliquot the DMSO stock solution into smaller volumes to minimize freeze-thaw cycles and store at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Before use, ensure the compound is fully dissolved.
Q5: What are some common off-target effects of Nrf2 activators that I should be aware of?
A5: While ML334 is designed to be a specific inhibitor of the Keap1-Nrf2 interaction, it is good practice to consider potential off-target effects common to Nrf2 activators. Some electrophilic Nrf2 activators can react with other cellular nucleophiles, leading to off-target effects. Although ML334 is a non-covalent inhibitor, at high concentrations, the possibility of off-target activities cannot be entirely ruled out. It is important to include appropriate controls in your experiments to validate that the observed effects are indeed mediated by Nrf2 activation.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with ML334.
| Issue | Possible Cause | Recommended Solution |
| No or low Nrf2 activation (e.g., no increase in HO-1 or NQO1 expression) | Ineffective ML334 concentration: The concentration used may be too low for the specific cell type. | Perform a dose-response experiment (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM) to determine the optimal concentration for Nrf2 activation in your cell line. |
| Incorrect incubation time: The duration of ML334 treatment may be too short or too long. | Conduct a time-course experiment (e.g., 4, 8, 16, 24 hours) to identify the optimal time point for observing Nrf2 target gene induction. | |
| Compound degradation: Improper storage or handling of ML334 stock solutions. | Ensure ML334 stock solutions are stored correctly at -80°C in aliquots to avoid repeated freeze-thaw cycles. Prepare fresh dilutions in culture medium for each experiment. | |
| High basal Nrf2 activity: Some cell lines may have high endogenous Nrf2 activity, masking the effect of ML334. | Select a cell line with lower basal Nrf2 activity or use appropriate controls to measure the fold-change in Nrf2 activation over the baseline. | |
| Unexpected Cytotoxicity | High ML334 concentration: The concentration used may be toxic to the specific cell line. | Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the IC50 value of ML334 in your cell line. Use concentrations well below the cytotoxic threshold for your experiments. |
| Prolonged incubation time: Extended exposure to ML334, even at non-toxic concentrations, may induce cell death. | Optimize the incubation time to the minimum duration required to observe robust Nrf2 activation. | |
| Solvent toxicity: High concentrations of the solvent (e.g., DMSO) used to dissolve ML334 can be toxic to cells. | Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) and include a vehicle control (medium with the same concentration of DMSO without ML334) in all experiments. | |
| Inconsistent Results Between Experiments | Batch-to-batch variability of ML334: Different batches of the compound may have variations in purity or activity. | If possible, purchase a larger quantity of a single batch of ML334 for a series of experiments. If a new batch is used, it is advisable to re-validate the optimal concentration and perform a quality control check. |
| Variations in cell culture conditions: Differences in cell passage number, confluency, or media composition can affect cellular responses. | Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure similar confluency at the time of treatment. | |
| Precipitation of ML334 in culture medium: ML334 may precipitate out of solution at high concentrations or in certain media. | Visually inspect the culture medium for any signs of precipitation after adding ML334. If precipitation occurs, consider using a lower concentration or a different formulation. |
Data Summary
ML334 Concentration for Nrf2 Activation
| Cell Line | Concentration | Incubation Time | Observed Effect | Reference |
| HEK293 | 50-100 µM | 6-16 hours | Increased NQO1 and HO-1 mRNA and protein levels | [1] |
| LO2 | 10 µM | 8 hours | Inhibition of Keap1-Nrf2 interaction | [1] |
ML334 Cytotoxicity Profile
| Cell Line | Concentration | Incubation Time | Cytotoxicity | Reference |
| HEK293 | Up to 26 µM | 48 hours | No detectable cytotoxicity | [3] |
| HepG2 | Up to 26 µM | 48 hours | No detectable cytotoxicity | [3] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is used to assess cell metabolic activity as an indicator of cell viability.
Materials:
-
Cells of interest
-
ML334
-
96-well plate
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of ML334 in complete medium at 2x the final desired concentrations.
-
Remove the medium from the wells and add 100 µL of the ML334 dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Protocol 2: LDH Cytotoxicity Assay
This protocol measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture supernatant.
Materials:
-
Cells of interest
-
ML334
-
96-well plate
-
Complete cell culture medium
-
Commercially available LDH cytotoxicity assay kit
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate as described in the MTT assay protocol.
-
Treat the cells with serial dilutions of ML334 for the desired duration. Include the following controls:
-
Vehicle control (cells treated with DMSO-containing medium)
-
Positive control (cells treated with a known cytotoxic agent or lysis buffer provided in the kit to induce maximum LDH release)
-
No-cell control (medium only for background absorbance)
-
-
After incubation, carefully collect the cell culture supernatant from each well without disturbing the cells.
-
Follow the manufacturer's instructions for the LDH assay kit to measure the LDH activity in the collected supernatants. This typically involves adding a reaction mixture and incubating for a specific time.
-
Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.
-
Calculate the percentage of cytotoxicity based on the LDH release relative to the positive control.
Visualizations
Caption: Signaling pathway of ML334-mediated Nrf2 activation.
Caption: General experimental workflow for optimizing ML334 concentration.
Caption: A logical troubleshooting workflow for ML334 experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. The identification and characterization of non-reactive inhibitor of Keap1-Nrf2 interaction through HTS using a fluorescence polarization assay - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
How to prevent degradation of (R,S,R)-ML334 in solution
Welcome to the technical support center for (R,S,R)-ML334. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound in solution, ensuring the integrity and reproducibility of your experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the handling and use of this compound solutions.
| Issue | Potential Cause | Recommended Action |
| Precipitation in aqueous solution | Low aqueous solubility of this compound. | Prepare a high-concentration stock solution in a suitable organic solvent like DMSO. For aqueous working solutions, ensure the final concentration of the organic solvent is compatible with your experimental system and does not exceed the compound's solubility limit. Sonication may aid in dissolution. |
| Loss of activity over time in working solutions | Degradation of the compound at room temperature or in certain buffer conditions. | It is highly recommended to prepare fresh working solutions for each experiment from a frozen stock.[1][2] If temporary storage is necessary, keep the solution on ice and protected from light. |
| Inconsistent experimental results | Inconsistent solution preparation or storage; potential degradation. | Standardize your protocol for solution preparation. Always use fresh or properly stored stock solutions. Aliquot stock solutions to avoid repeated freeze-thaw cycles. |
| Discoloration of the solution | Possible oxidation or other degradation pathways. | Discard the solution. Prepare a fresh solution from a new stock aliquot. To minimize oxidation, consider using degassed solvents and storing solutions under an inert gas like nitrogen or argon, especially for long-term storage.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions?
A1: For optimal stability, stock solutions of this compound should be stored at -80°C for long-term storage (up to 6 months) or at -20°C for shorter periods (up to 1 month).[1][2][3] It is advisable to store solutions under an inert atmosphere, such as nitrogen, to prevent oxidation.[3]
Q2: How stable is this compound in aqueous solutions at room temperature?
A2: this compound exhibits good stability in phosphate-buffered saline (PBS) at pH 7.4 and 23°C, with 94% of the compound remaining after 24 hours.[4] However, for cell-based assays and other sensitive applications, it is best practice to prepare fresh working solutions from a frozen stock immediately before use to minimize potential degradation.[1][2]
Q3: What solvents should I use to prepare this compound solutions?
A3: this compound is soluble in DMSO up to 100 mM.[5] For most in vitro experiments, a concentrated stock solution in DMSO is recommended. This stock can then be diluted into your aqueous experimental medium. For in vivo studies, specific formulations are suggested to improve solubility and bioavailability.
Q4: How can I prepare this compound for in vivo experiments?
A4: For in vivo administration, it is crucial to use a vehicle that ensures solubility and is well-tolerated. A common formulation involves a multi-component solvent system. For example, a working solution can be prepared by first dissolving this compound in DMSO, followed by dilution with agents like PEG300, Tween-80, and saline.[1] Always prepare these formulations fresh on the day of the experiment.[1][2]
Q5: Is this compound sensitive to light?
Data Summary
Storage Stability of this compound Stock Solutions
| Storage Temperature | Recommended Duration |
| -80°C | Up to 6 months[1][2][3] |
| -20°C | Up to 1 month[1][2][3] |
Stability in Solution
| Solution | Temperature | pH | Stability |
| PBS with 0.1% DMSO | 23°C | 7.4 | 94% remaining after 24 hours[4] |
| Human Plasma | Not Specified | Not Specified | ~75% remaining after 5 hours[4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh the required amount of solid this compound (Molecular Weight: 446.5 g/mol ).
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve a final concentration of 10 mM.
-
Vortex or sonicate briefly at room temperature to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in tightly sealed, light-protected vials.
-
Store the aliquots at -80°C for long-term storage.
Protocol 2: Preparation of an In Vivo Formulation
This protocol is an example and may require optimization for your specific animal model and route of administration.
-
Start with a concentrated stock solution of this compound in DMSO (e.g., 50 mg/mL).
-
To prepare a 1 mL working solution, sequentially add and mix the following components:
-
100 µL of the 50 mg/mL this compound stock in DMSO.
-
400 µL of PEG300. Mix thoroughly.
-
50 µL of Tween-80. Mix thoroughly.
-
450 µL of saline. Mix thoroughly to achieve a clear solution.[1]
-
-
Use this formulation immediately after preparation.[1][2] If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.[1]
Visualizations
Caption: Recommended workflow for preparing and using this compound solutions.
Caption: Simplified signaling pathway of this compound action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The identification and characterization of non-reactive inhibitor of Keap1-Nrf2 interaction through HTS using a fluorescence polarization assay - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Mechanistic understanding of metal-catalyzed oxidation of polysorbate 80 and monoclonal antibody in biotherapeutic formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Off-Target Effects of ML334 in Cellular Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of ML334 in cellular models. ML334 is a potent, cell-permeable activator of the NRF2 pathway, acting as a non-covalent inhibitor of the Keap1-NRF2 protein-protein interaction.[1][2][3] While characterized as a selective inhibitor, understanding and identifying potential off-target effects is crucial for the accurate interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the known on-target mechanism of action for ML334?
A1: ML334 is a potent activator of Nuclear factor erythroid 2-related factor 2 (NRF2).[2] It functions by directly binding to the Kelch domain of Kelch-like ECH-associated protein 1 (Keap1) with a dissociation constant (Kd) of 1 μM, thereby inhibiting the Keap1-NRF2 protein-protein interaction.[1][2] This disruption prevents the ubiquitination and subsequent proteasomal degradation of NRF2, leading to NRF2 accumulation, nuclear translocation, and the activation of Antioxidant Response Element (ARE)-driven gene expression.[1][2][3]
Q2: Have any specific off-target proteins for ML334 been definitively identified in published literature?
Q3: What are the first steps I should take if I suspect an off-target effect of ML334 in my cellular model?
A3: If you observe a cellular phenotype that cannot be rationalized by the on-target Keap1-Nrf2 pathway activation, a systematic investigation is warranted. Initial steps include:
-
Dose-response analysis: Determine if the unexpected phenotype follows a clear dose-response relationship with ML334.
-
Use of a negative control: Employ a structurally related but inactive isomer of ML334, such as (R,S,R)-ML334, to determine if the effect is specific to the active compound.[4]
-
NRF2 knockdown/knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate NRF2 expression. If the phenotype persists in the absence of NRF2, it is likely an off-target effect.
-
Rescue experiments: If a specific off-target is suspected, overexpressing that protein may rescue the phenotype.
Q4: What are the general classes of assays available to identify unknown off-targets of small molecules like ML334?
A4: Several unbiased, genome-wide methods can be employed to identify potential off-target interactions:
-
Biochemical Assays: These methods, such as KINOMEscan™ or SITE-seq, use cell-free systems to assess binding or cleavage events across a large panel of proteins or genomic DNA.[5][6][7]
-
Cell-Based Assays: Techniques like Cellular Thermal Shift Assay (CETSA) and proteomic profiling (e.g., using mass spectrometry) can identify target engagement and changes in protein abundance within intact cells.[8][9][10]
-
Genetic Approaches: Methods like GUIDE-seq can be adapted to identify off-target effects of small molecules that may indirectly cause DNA damage.[5][11][12]
Troubleshooting Guides
Issue 1: Unexpected Cell Viability Changes or Cytotoxicity
| Potential Cause | Recommended Solution |
| Off-target toxicity | Perform a cytotoxicity assay (e.g., MTT, LDH release) with a dose-response of ML334. Compare results in your cell line of interest with cell lines known to have low sensitivity to ML334 (e.g., HEK293, HepG2 up to 26 µM).[1] |
| Cell line-specific sensitivity | Test the effect of ML334 on a panel of different cell lines to determine if the observed cytotoxicity is widespread or specific to your model. |
| Confounding effects of NRF2 activation | In some cancer cell lines, sustained NRF2 activation can promote cell survival, while in others it may have anti-proliferative effects. Correlate cell viability with markers of NRF2 activation (e.g., HO-1, NQO1 expression). |
| Impurity in the compound | Ensure the purity of your ML334 stock using analytical methods like HPLC/MS. |
Issue 2: Discrepancy Between Biochemical and Cellular Assay Results
| Potential Cause | Recommended Solution |
| Poor cell permeability | Although ML334 is known to be cell-permeable, its uptake can vary between cell types.[1][2] Confirm target engagement in your specific cell model using a Cellular Thermal Shift Assay (CETSA). |
| Compound efflux | The compound may be actively transported out of the cells by efflux pumps (e.g., P-glycoprotein). Co-treatment with known efflux pump inhibitors can help to investigate this possibility. |
| Metabolic instability | The compound may be rapidly metabolized within the cell. Perform LC-MS analysis of cell lysates after ML334 treatment to look for metabolic degradation products. |
| On-target pathway saturation | The biochemical assay may be more sensitive than the cellular response, which could be limited by the availability of downstream signaling components. |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to verify the direct binding of a small molecule to its target protein in a cellular context. The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[8][9][10]
Materials:
-
Cells of interest
-
ML334
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Antibody against the suspected target protein and a loading control
-
Western blot reagents and equipment
Procedure:
-
Cell Treatment: Treat cultured cells with the desired concentration of ML334 or DMSO for a specified time.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler. Include an unheated control.
-
Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation: Centrifuge the lysates at high speed to pellet the precipitated proteins.
-
Western Blotting: Collect the supernatant (soluble protein fraction) and analyze the protein levels of the suspected target by Western blotting. A stabilized protein will show a higher abundance in the soluble fraction at elevated temperatures in the ML334-treated samples compared to the control.
Protocol 2: Proteomic Profiling to Identify Off-Target Effects
This protocol provides a general workflow for identifying changes in protein abundance in response to ML334 treatment, which may indicate off-target effects.
Materials:
-
Cells of interest
-
ML334
-
DMSO (vehicle control)
-
Lysis buffer for mass spectrometry (e.g., urea-based buffer)
-
Reagents for protein digestion (e.g., trypsin)
-
LC-MS/MS equipment and software
Procedure:
-
Cell Culture and Treatment: Grow cells and treat with ML334 or DMSO. Include multiple biological replicates.
-
Cell Lysis and Protein Extraction: Harvest and lyse the cells. Quantify the total protein concentration.
-
Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use appropriate software to identify and quantify the proteins. Look for proteins that show a significant and dose-dependent change in abundance in the ML334-treated samples compared to the control. These proteins are potential off-target candidates.
Visualizations
Caption: On-target signaling pathway of ML334.
Caption: Workflow for investigating potential off-target effects of ML334.
References
- 1. The identification and characterization of non-reactive inhibitor of Keap1-Nrf2 interaction through HTS using a fluorescence polarization assay - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of a small-molecule inhibitor and cellular probe of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Evaluation of Homology-Independent CRISPR-Cas9 Off-Target Assessment Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comprehensive Methods for Off-Target Detection in Gene Editing - CD Genomics [cd-genomics.com]
- 7. Frontiers | Off-Target Analysis in Gene Editing and Applications for Clinical Translation of CRISPR/Cas9 in HIV-1 Therapy [frontiersin.org]
- 8. benchchem.com [benchchem.com]
- 9. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 10. benchchem.com [benchchem.com]
- 11. GUIDE-Seq [illumina.com]
- 12. GUIDE-Seq enables genome-wide profiling of off-target cleavage by CRISPR-Cas nucleases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the In Vivo Stability and Efficacy of ML334
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing in vivo experiments involving the NRF2 activator, ML334.
Frequently Asked Questions (FAQs)
Q1: What is ML334 and what is its mechanism of action?
ML334 is a potent and cell-permeable small molecule activator of the Nuclear factor erythroid 2-related factor 2 (NRF2) pathway.[1][2] It functions as a non-covalent inhibitor of the Kelch-like ECH-associated protein 1 (Keap1)-NRF2 protein-protein interaction.[1][3] By binding to the Kelch domain of Keap1, ML334 prevents the ubiquitination and subsequent proteasomal degradation of NRF2.[1] This allows NRF2 to translocate to the nucleus, bind to the Antioxidant Response Element (ARE), and initiate the transcription of a suite of cytoprotective genes.[1][3]
Q2: What are the known physicochemical and in vitro stability properties of ML334?
ML334's properties are summarized in the table below. It is soluble in DMSO and has been shown to be stable in phosphate-buffered saline (PBS) for at least 24 hours.[3] It exhibits moderate stability in human plasma, with approximately 75% of the compound remaining after a 5-hour incubation.
Q3: I am observing poor efficacy of ML334 in my animal model. What are the potential causes?
Poor in vivo efficacy of ML334 can stem from several factors, often related to its stability, formulation, and administration. Key considerations include:
-
Suboptimal Formulation: ML334, like many small molecule inhibitors, may have limited aqueous solubility, leading to poor absorption and bioavailability.
-
Inadequate Dosing or Dosing Regimen: The dose and frequency of administration may not be sufficient to achieve and maintain a therapeutic concentration at the target site.
-
Rapid Metabolism and Clearance: The compound may be quickly metabolized and cleared from the body, resulting in a short half-life.
-
Route of Administration: The chosen route of administration may not be optimal for achieving the desired systemic or local exposure.
Q4: Is there a recommended formulation for in vivo administration of ML334?
Yes, a commonly suggested formulation for preparing ML334 for in vivo experiments is a vehicle consisting of a mixture of solvents to ensure solubility and stability. One such formulation is:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline [2]
It is crucial to prepare this formulation freshly on the day of use.[2]
Troubleshooting Guide
Issue 1: Compound Precipitation Upon Formulation
Problem: ML334 precipitates out of solution when preparing the formulation for in vivo administration.
| Potential Cause | Troubleshooting Step | Additional Notes |
| Low Aqueous Solubility | Prepare the formulation by adding each solvent sequentially and ensuring the compound is fully dissolved at each step. Gentle heating and/or sonication can aid dissolution.[2] | Always start with dissolving ML334 in 100% DMSO before adding other components of the vehicle. |
| Incorrect Solvent Ratios | Strictly adhere to the recommended solvent ratios. Altering the proportions can significantly impact the solubility of the compound. | If adjustments are necessary, perform small-scale pilot tests to determine the optimal solvent composition. |
| Old or Degraded Compound | Use a fresh batch of ML334. Ensure the compound has been stored correctly at -20°C. | Check the certificate of analysis for the purity and storage recommendations of your specific batch. |
Issue 2: Lack of In Vivo Efficacy or High Variability in Response
Problem: Animals treated with ML334 do not show the expected therapeutic response, or there is significant variability between individuals.
| Potential Cause | Troubleshooting Step | Additional Notes |
| Poor Bioavailability | Optimize the formulation and route of administration. For systemic effects, intraperitoneal (i.p.) or oral (p.o.) gavage are common routes. For localized delivery, other routes may be more appropriate. | The provided formulation (DMSO/PEG300/Tween-80/Saline) is a good starting point for improving solubility and absorption.[2] |
| Insufficient Dose | Perform a dose-response study to determine the optimal dose of ML334 for your specific animal model and disease indication. | Start with a dose range informed by in vitro efficacy data and any available literature on similar compounds. |
| Short In Vivo Half-Life | Adjust the dosing frequency. If the compound is cleared rapidly, more frequent administration (e.g., twice daily) may be necessary to maintain therapeutic concentrations. | While specific in vivo pharmacokinetic data for ML334 is limited, this is a common challenge for small molecule inhibitors. |
| Metabolic Instability | Consider co-administration with a metabolic inhibitor if the primary route of metabolism is known and can be safely targeted. | This is an advanced strategy and should be approached with caution and a thorough understanding of potential drug-drug interactions. |
Data Presentation
Table 1: Physicochemical and In Vitro Properties of ML334
| Property | Value | Reference |
| Molecular Formula | C₂₆H₂₆N₂O₅ | [4] |
| Molecular Weight | 446.5 g/mol | [4] |
| Solubility in DMSO | ≥ 100 mM | [4] |
| Solubility in PBS (pH 7.4) | > 100 µM | [3] |
| Keap1 Binding Affinity (Kd) | 1 µM | [1] |
| Stability in PBS (24h) | >95% remaining | [3] |
| Stability in Human Plasma (5h) | ~75% remaining |
Experimental Protocols
Protocol 1: Preparation of ML334 Formulation for In Vivo Administration
This protocol describes the preparation of a 1 mg/mL solution of ML334 in a vehicle suitable for intraperitoneal or oral administration in rodents.
Materials:
-
ML334 powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a 10 mg/mL stock solution of ML334 in DMSO. Weigh the appropriate amount of ML334 powder and dissolve it in 100% DMSO. Vortex thoroughly to ensure it is fully dissolved.
-
In a new sterile tube, add the following components in the specified order:
-
400 µL of PEG300
-
100 µL of the 10 mg/mL ML334 stock solution in DMSO.
-
-
Vortex the mixture until it is a clear and homogenous solution.
-
Add 50 µL of Tween-80 to the mixture.
-
Vortex again until the solution is homogenous.
-
Add 450 µL of sterile saline to bring the total volume to 1 mL.
-
Vortex the final solution thoroughly. If any precipitation is observed, gentle warming (to 37°C) and/or sonication can be used to aid dissolution.[2]
-
Administer the freshly prepared formulation to the animals. Do not store the formulation for extended periods.
Mandatory Visualizations
Signaling Pathway of ML334 Action
References
- 1. KEAP1‐NRF2 protein–protein interaction inhibitors: Design, pharmacological properties and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The identification and characterization of non-reactive inhibitor of Keap1-Nrf2 interaction through HTS using a fluorescence polarization assay - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
Addressing variability in ARE reporter assay results
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing Antioxidant Response Element (ARE) reporter assays. Variability in experimental results is a common challenge, and this resource is designed to help you identify potential causes and implement effective solutions.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your ARE reporter assay experiments in a question-and-answer format.
Q1: Why am I seeing high variability between my replicate wells?
High variability between replicates is a frequent issue that can mask the true biological effects of your test compounds. Several factors can contribute to this problem.[1][2][3]
-
Pipetting Inaccuracy: Even small variations in the volumes of reagents, cell suspensions, or compounds added to wells can lead to significant differences in results. Luciferase assays are particularly sensitive to pipetting errors.[1][2]
-
Inconsistent Cell Seeding: An uneven distribution of cells across the plate will result in variable reporter protein expression. Cell clumping can also contribute to this issue.
-
Edge Effects: Wells on the perimeter of a microplate are more prone to evaporation and temperature fluctuations, which can affect cell health and reporter gene expression.
-
Inconsistent Incubation Conditions: Variations in temperature and CO2 levels within the incubator can impact cell metabolism and assay performance.[3]
-
Reagent Inconsistency: Using different batches of reagents or improperly stored reagents can introduce variability.
Solutions:
-
Improve Pipetting Technique: Use calibrated pipettes, ensure consistent pipetting speed, and avoid introducing air bubbles. For transfections and reagent additions, preparing a master mix for all replicates is highly recommended.[1][2]
-
Standardize Cell Seeding: Ensure your cell suspension is homogenous before seeding. After seeding, gently swirl the plate to ensure an even distribution of cells.
-
Mitigate Edge Effects: To minimize edge effects, avoid using the outer wells of the plate for experimental samples. Instead, fill these wells with sterile media or phosphate-buffered saline (PBS).[3]
-
Ensure Consistent Incubation: Use a properly calibrated and maintained incubator to ensure uniform temperature and CO2 distribution.
-
Use Fresh and Consistent Reagents: Use reagents from the same batch for an entire experiment and follow the manufacturer's storage recommendations.
Q2: My untreated control wells show a high background signal. What could be the cause?
A high background signal can reduce the dynamic range of your assay and make it difficult to detect modest but significant increases in ARE activity.
-
High Basal Nrf2 Activity: The cell line you are using may have a high basal level of Nrf2 activity, leading to a strong signal even without treatment.
-
Reagent Contamination: Contamination of your cell culture media, serum, or assay reagents can lead to non-specific luciferase expression.
-
Inappropriate Plate Type: Using clear-bottom or black plates can result in lower signal and higher background compared to solid white or white-walled, clear-bottom plates, which are recommended for luminescence assays.[1]
Solutions:
-
Cell Line Selection: If possible, choose a cell line with lower basal Nrf2 activity.
-
Negative Control Vector: Include a negative control reporter vector that lacks the ARE sequence to determine the level of non-specific reporter gene expression.[4]
-
Use Fresh, Sterile Reagents: Always use fresh, sterile reagents to avoid contamination.
-
Optimize Plate Choice: For luminescence assays, use solid white or white-walled, clear-bottom plates to maximize the signal and minimize background.[1]
Q3: I am not observing a significant induction of the ARE reporter after treating with a known Nrf2 activator. What should I do?
A weak or absent signal in response to a known activator can be frustrating. Here are some potential causes and solutions:
-
Ineffective Nrf2 Activator: The concentration or activity of your Nrf2 activator may be suboptimal.
-
Low Transfection Efficiency: If the reporter plasmid is not efficiently delivered to the cells, the resulting signal will be weak.[5]
-
Suboptimal Assay Timing: The peak of Nrf2 activation and subsequent reporter gene expression is time-dependent. You may be measuring the signal too early or too late.
-
Weak Promoter in Reporter Construct: The minimal promoter driving the luciferase gene in your ARE reporter construct may be too weak for your cell system.
-
Reagent Issues: Your luciferase substrate may have degraded due to improper storage or handling.
Solutions:
-
Verify Activator Potency: Confirm the activity and optimal concentration of your Nrf2 activator. It is advisable to include a well-characterized positive control compound, such as tert-butylhydroquinone (B1681946) (tBHQ).
-
Optimize Transfection: Systematically optimize your transfection protocol by varying the ratio of transfection reagent to DNA, the total amount of DNA, and the cell density at the time of transfection. You can use a constitutively expressing reporter plasmid (e.g., CMV-GFP) to visually assess transfection efficiency.[6]
-
Perform a Time-Course Experiment: To determine the optimal time point for measuring reporter gene expression, perform a time-course experiment after treatment with your Nrf2 activator.
-
Consider a Stronger Promoter: If you consistently observe a weak signal, you may need to use a reporter construct with a stronger minimal promoter.
-
Ensure Reagent Quality: Store and handle your luciferase assay reagents according to the manufacturer's instructions.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of a dual-luciferase reporter assay, and why is it important for ARE reporter studies?
A dual-luciferase reporter assay is a method that uses two different luciferase enzymes, typically Firefly and Renilla luciferase, measured sequentially from the same sample.[7][8][9] The ARE reporter construct drives the expression of Firefly luciferase in response to Nrf2 activation. A second plasmid, containing a constitutively active promoter (like CMV or TK) driving the expression of Renilla luciferase, is co-transfected.[10] The Renilla luciferase signal serves as an internal control to normalize the Firefly luciferase signal. This normalization is crucial because it corrects for variability in transfection efficiency, cell number, and cell viability between wells, thereby increasing the accuracy and reproducibility of the results.[1][10][11]
Q2: How does cell confluency affect ARE reporter assay results?
Cell confluency can significantly impact the outcomes of your experiment.[2]
-
Low Confluency: Cells may be in a proliferative state and may not respond optimally to stimuli.
-
Optimal Confluency (typically 70-90%): At this density, cells are generally healthy and responsive to experimental treatments.[12]
-
High Confluency (100% or overgrown): Overly confluent cells may experience contact inhibition, reduced metabolic activity, and decreased transfection efficiency, all of which can lead to a blunted response to Nrf2 activators.[2][13]
It is essential to maintain a consistent cell seeding protocol to ensure that cells are at an optimal and uniform confluency at the time of transfection and treatment.[12]
Q3: Can the test compounds themselves interfere with the luciferase enzyme?
Yes, some compounds can directly inhibit or enhance the activity of the luciferase enzyme, leading to misleading results.[1] For instance, certain flavonoids have been shown to inhibit luciferase activity. Additionally, colored compounds can absorb the light emitted by the luciferase reaction, a phenomenon known as signal quenching.[1]
To address this, it is advisable to perform a control experiment where the test compounds are added to cell lysates from cells expressing luciferase to see if they directly affect the enzyme's activity.
Data Presentation
Table 1: Optimizing Cell Density for ARE Reporter Assay
This table provides example data on how cell density can affect the signal-to-background ratio in an ARE reporter assay. The goal is to find a cell density that provides a robust signal with minimal background.
| Cell Density (cells/well in 96-well plate) | Untreated (RLU) | Treated (RLU) | Fold Induction | Signal-to-Background Ratio |
| 5,000 | 1,500 | 12,000 | 8.0 | 8.0 |
| 10,000 | 2,000 | 25,000 | 12.5 | 12.5 |
| 20,000 | 3,500 | 38,500 | 11.0 | 11.0 |
| 40,000 | 6,000 | 48,000 | 8.0 | 8.0 |
RLU: Relative Light Units. Data is hypothetical and for illustrative purposes.
Table 2: Optimizing ARE-Luciferase to Renilla-Luciferase Plasmid Ratio
This table illustrates the effect of varying the ratio of the experimental reporter (ARE-Luc) to the internal control reporter (Renilla-Luc) on the resulting signal and data variability. An optimal ratio will provide a strong, reproducible signal for both luciferases without one overwhelming the other.
| ARE-Luc:Renilla-Luc Ratio | ARE-Luc Signal (RLU) | Renilla-Luc Signal (RLU) | Normalized Ratio (ARE/Renilla) | Coefficient of Variation (%) |
| 50:1 | 28,000 | 1,400 | 20.0 | 8.5 |
| 100:1 | 35,000 | 1,000 | 35.0 | 5.2 |
| 200:1 | 40,000 | 600 | 66.7 | 12.3 |
| 500:1 | 42,000 | 250 | 168.0 | 25.1 |
RLU: Relative Light Units. Data is hypothetical and for illustrative purposes.
Experimental Protocols
Detailed Methodology for a Dual-Luciferase ARE Reporter Assay
This protocol provides a step-by-step guide for performing a dual-luciferase ARE reporter assay in a 96-well format.
Day 1: Cell Seeding and Transfection
-
Cell Seeding:
-
Trypsinize and count cells that are in the logarithmic growth phase and have high viability.
-
Seed the cells in a 96-well white, clear-bottom plate at the predetermined optimal density (e.g., 10,000 cells/well) in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.
-
-
Transfection:
-
Prepare the transfection mix. For each well, dilute the ARE-luciferase reporter plasmid and the Renilla-luciferase control plasmid in serum-free medium at the optimized ratio (e.g., 100:1).
-
In a separate tube, dilute the transfection reagent in serum-free medium according to the manufacturer's instructions.
-
Combine the DNA and transfection reagent mixtures, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.
-
Add the transfection complexes dropwise to each well.
-
Gently rock the plate to ensure even distribution.
-
Return the plate to the incubator and incubate for 24 hours.
-
Day 2: Compound Treatment
-
Prepare Treatment Media:
-
Prepare serial dilutions of your test compounds and positive control (e.g., tBHQ) in complete growth medium. Include a vehicle control (e.g., DMSO).
-
-
Treat Cells:
-
Carefully remove the medium containing the transfection complexes from each well.
-
Add 100 µL of the prepared treatment media to the respective wells.
-
Return the plate to the incubator and incubate for the desired treatment period (e.g., 16-24 hours).
-
Day 3: Cell Lysis and Luminescence Measurement
-
Prepare Reagents:
-
Equilibrate the cell lysis buffer and luciferase assay reagents to room temperature.
-
-
Cell Lysis:
-
Remove the treatment media from the wells.
-
Wash the cells once with 100 µL of PBS per well.
-
Add 20 µL of 1X passive lysis buffer to each well.
-
Place the plate on an orbital shaker for 15 minutes at room temperature to ensure complete lysis.[14]
-
-
Luminescence Measurement:
-
Program the luminometer to inject the Firefly luciferase substrate and measure the luminescence, followed by the injection of the Stop & Glo® reagent (which quenches the Firefly signal and provides the substrate for Renilla luciferase) and a second luminescence measurement.
-
Add 100 µL of the Firefly luciferase assay reagent to each well and measure the luminescence (this is your ARE reporter activity).
-
Add 100 µL of the Stop & Glo® reagent to each well and measure the luminescence again (this is your internal control activity).
-
Data Analysis:
-
Calculate the ratio of Firefly luciferase activity to Renilla luciferase activity for each well to normalize the data.
-
Determine the fold induction by dividing the normalized ratio of the treated samples by the normalized ratio of the vehicle control samples.
Mandatory Visualization
References
- 1. goldbio.com [goldbio.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. benchchem.com [benchchem.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. promega.de [promega.de]
- 6. Transfection optimization | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]
- 7. assaygenie.com [assaygenie.com]
- 8. Dual-Luciferase® Reporter (DLR) Assay [protocols.io]
- 9. kirschner.med.harvard.edu [kirschner.med.harvard.edu]
- 10. Lighting Up Cell Signaling: The Science Behind Luciferase Reporter Assays [sciencellonline.com]
- 11. Robust Normalization of Luciferase Reporter Data - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Factors Influencing Transfection Efficiency | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. assaygenie.com [assaygenie.com]
Technical Support Center: Optimizing ML334 Treatment
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the incubation time for ML334, a potent, cell-permeable activator of the NRF2 signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is ML334 and how does it work?
A1: ML334 is a small molecule that activates the Nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathway.[1][2][3] It functions as a non-covalent, reversible inhibitor of the Keap1-NRF2 protein-protein interaction.[4][5][6] Under normal conditions, Keap1 targets NRF2 for degradation. By binding to the Kelch domain of Keap1 (with a dissociation constant, Kd, of 1 μM), ML334 prevents this interaction.[1][4][7] This leads to the stabilization and accumulation of NRF2, which then translocates to the nucleus, binds to Antioxidant Response Elements (ARE), and initiates the transcription of cytoprotective genes like NQO1, TRX1, and HO-1.[1][5]
Q2: What is the optimal incubation time for ML334 treatment?
A2: The optimal incubation time for ML334 is highly dependent on the experimental endpoint. There is no single "best" time; it must be determined empirically for your specific cell type and the target of interest (e.g., mRNA expression, protein levels, or functional activity).
-
For mRNA expression: Significant changes in the mRNA levels of NRF2 target genes like NQO1, TRX1, and HO-1 can be observed as early as 6 hours.[1]
-
For protein expression: Detecting changes in protein levels, such as HO-1 and TRX1, typically requires longer incubation times, for instance, 16 hours or more, to allow for transcription and translation.[1]
-
For functional assays: Assays measuring downstream effects, such as changes in cell viability or protection against oxidative stress, may require even longer incubation periods, potentially 24 to 48 hours.[4]
Q3: What is a good starting concentration for ML334?
A3: Based on published data, a starting concentration range of 10 µM to 100 µM is recommended for in vitro cellular assays.[1] For example, studies in HEK293 cells have successfully used 50-100 μM to induce NRF2 target gene and protein expression.[1] The EC50 for NRF2 nuclear translocation in a reporter assay was found to be 13 μM after a 15-hour treatment.[4] It is important to note that ML334 has shown no detectable cytotoxicity up to 26 μM in HEK293 and HepG2 cells after 48 hours of incubation.[4] A dose-response experiment is always recommended to determine the optimal concentration for your specific cell line and experimental conditions.
Q4: How should I prepare and store ML334?
A4: ML334 is soluble in DMSO, typically up to 100 mM.[2][3] For storage, the stock solution in DMSO should be kept at -20°C for up to one month or -80°C for up to six months.[1][8] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Data on ML334 Incubation Time and Effect
The following tables summarize the observed effects of ML334 at different concentrations and incubation times based on experiments in HEK293 cells.[1]
Table 1: Effect of ML334 on NRF2 Target Gene Expression (mRNA levels)
| Target Gene | Concentration (µM) | Incubation Time (hours) | Fold Increase (approx.) |
| NQO1 | 50 - 100 | 6 | 2 - 3x |
| NQO1 | 50 - 100 | 16 | 2 - 3x |
| TRX1 | 50 - 100 | 6 | 2 - 3x |
| TRX1 | 50 - 100 | 16 | 2 - 3x |
| HO-1 | 50 - 100 | 6 | 4 - 7x |
| HO-1 | 50 - 100 | 16 | < 4-7x (lesser change) |
Table 2: Effect of ML334 on NRF2 Target Protein Expression
| Target Protein | Concentration (µM) | Incubation Time (hours) | Outcome |
| HO-1 | 50 - 100 | 16 | Enhanced protein expression |
| TRX1 | 50 - 100 | 16 | Enhanced protein expression |
Signaling Pathway and Experimental Workflow
Caption: Keap1-Nrf2 signaling pathway and the inhibitory action of ML334.
Caption: Experimental workflow for optimizing ML334 incubation time.
Troubleshooting Guide
| Issue Encountered | Possible Cause | Recommended Solution |
| No or low induction of target genes/proteins | Insufficient Incubation Time: The treatment duration was too short for the desired endpoint (e.g., checking protein levels at 4 hours). | Perform a time-course experiment: Test a range of time points (e.g., 4, 8, 16, 24 hours) to find the optimal duration for your specific endpoint.[9][10] Remember that mRNA changes precede protein changes.[1] |
| Suboptimal ML334 Concentration: The concentration used was too low to elicit a response in your specific cell line. | Perform a dose-response experiment: Test a range of concentrations (e.g., 1 µM to 100 µM) at a fixed, sufficiently long time point (e.g., 16 hours) to determine the optimal dose.[11][12] | |
| Low Endogenous NRF2 Levels: Under basal conditions, NRF2 levels can be very low due to rapid degradation.[13] | Confirm NRF2 expression: Ensure your cell line expresses detectable levels of NRF2. You may need to use a positive control, such as a known NRF2 activator, to validate the assay.[13] | |
| High background or unexpected effects | Excessively Long Incubation Time: Very long incubations can lead to secondary effects, cellular stress, or activation of feedback loops that alter the response.[9] | Shorten the incubation time: Refer to your time-course data to select the earliest time point that gives a robust and significant signal, avoiding potential off-target effects of prolonged treatment.[9] |
| Cellular Toxicity: Although ML334 has low toxicity, very high concentrations or long incubation times in sensitive cell lines could cause cytotoxicity.[4] | Perform a cytotoxicity assay: Use an assay like MTT or CellTiter-Glo to assess cell viability across your range of concentrations and incubation times. Ensure you are working below the toxic threshold.[4] | |
| High variability between replicates | Inconsistent Cell Health or Density: Differences in cell confluence or passage number can significantly impact experimental outcomes. | Standardize cell culture practices: Use cells within a consistent passage number range and ensure even seeding density. Avoid letting cells become over-confluent.[10] |
| ML334 Degradation: Improper storage or handling of the compound can lead to loss of activity.[4] | Use fresh aliquots: Prepare fresh dilutions from a properly stored stock solution for each experiment. Avoid repeated freeze-thaw cycles.[1] |
Detailed Experimental Protocol: Time-Course Analysis of NRF2 Activation
This protocol provides a general framework for determining the optimal incubation time for ML334 treatment in a specific cell line.
1. Materials
-
Cell line of interest (e.g., HEK293, HepG2)
-
Complete cell culture medium
-
ML334 (powder or stock solution in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Multi-well plates (e.g., 6-well or 12-well plates)
-
Reagents for downstream analysis (e.g., RNA lysis buffer for qPCR, RIPA buffer with protease inhibitors for Western Blot)
2. Procedure
-
Cell Seeding: Plate your cells in multi-well plates at a density that will ensure they are in the logarithmic growth phase (typically 70-80% confluent) at the time of harvesting. Prepare enough plates to cover all your time points, treatments (ML334 and vehicle), and replicates.
-
Compound Preparation: Prepare a working stock of ML334 in complete medium at the desired final concentration (e.g., 50 µM). Prepare a corresponding vehicle control with the same final concentration of DMSO.
-
Treatment: Once cells have adhered and reached ~60% confluency, aspirate the old medium and replace it with the medium containing either ML334 or the vehicle control.
-
Incubation: Place the plates back in a 37°C, 5% CO2 incubator.
-
Sample Harvesting: At each designated time point (e.g., 2, 4, 6, 8, 16, and 24 hours), remove a set of plates (one for each treatment condition) from the incubator.
-
For RNA analysis (qPCR): Wash the cells once with cold PBS. Add the appropriate RNA lysis buffer directly to the wells, and scrape the cells. Collect the lysate and store it at -80°C or proceed with RNA extraction.
-
For Protein analysis (Western Blot): Wash the cells once with cold PBS. Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and clarify by centrifugation. Store the supernatant at -80°C.
-
-
Downstream Analysis:
-
Perform reverse transcription and quantitative PCR (RT-qPCR) to measure the relative mRNA expression of target genes (e.g., HMOX1, NQO1) normalized to a stable housekeeping gene.
-
Determine protein concentration, perform SDS-PAGE and Western Blotting to detect the levels of target proteins (e.g., HO-1, NRF2) normalized to a loading control (e.g., β-actin, GAPDH).
-
-
Data Analysis:
-
Calculate the fold change in mRNA or protein expression for ML334-treated samples relative to the vehicle control at each time point.
-
Plot the fold change as a function of incubation time. The optimal time is typically the point at which a peak or stable plateau in induction is observed.[10]
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ML 334 | Nrf2 | Tocris Bioscience [tocris.com]
- 3. rndsystems.com [rndsystems.com]
- 4. The identification and characterization of non-reactive inhibitor of Keap1-Nrf2 interaction through HTS using a fluorescence polarization assay - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Discovery of a small-molecule inhibitor and cellular probe of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MilliporeSigma Calbiochem Keap1-Nrf2 Interaction Probe, ML334 10 mg | Buy Online | MilliporeSigma™ | Fisher Scientific [fishersci.com]
- 7. axonmedchem.com [axonmedchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. Clinical dose-response for a broad set of biological products: A model-based meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Use of dose-exposure-response relationships in Phase 2 and Phase 3 guselkumab studies to optimize dose selection in psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Confirming Keap1-Nrf2 Pathway Disruption
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals confirm the disruption of the Keap1-Nrf2 signaling pathway using Western blot analysis.
Frequently Asked Questions (FAQs)
Q1: What is the basic principle of confirming Keap1-Nrf2 disruption via Western blot?
Disruption of the Keap1-Nrf2 pathway prevents the degradation of the transcription factor Nrf2. This leads to its stabilization, accumulation in the nucleus, and subsequent activation of antioxidant response element (ARE)-driven genes.[1][2][3] Western blot is used to detect the expected changes in the protein levels of key components of this pathway.
Q2: What are the key protein markers to analyze for Keap1-Nrf2 disruption?
To confirm the disruption of the Keap1-Nrf2 pathway, the following proteins should be analyzed:
-
Nrf2: An increase in the total protein level of Nrf2 is a primary indicator of its stabilization. It is also crucial to assess the nuclear fraction to confirm its translocation.[2][4][5]
-
Keap1: The protein level of Keap1, the primary negative regulator of Nrf2, should be monitored. Depending on the mechanism of disruption, Keap1 levels may decrease or remain unchanged.[6][7]
-
Downstream Target Genes (e.g., HO-1, NQO1): An increase in the protein expression of Nrf2 target genes like Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1) confirms the functional activation of the Nrf2 pathway.[6][8][9][10]
Q3: What is the expected molecular weight of Nrf2 in a Western blot?
While the predicted molecular weight of Nrf2 is around 68 kDa, it often migrates at a higher molecular weight of approximately 95-110 kDa on an SDS-PAGE gel.[1][11] This discrepancy is due to post-translational modifications and the protein's primary structure.[1][11] Bands appearing at 60-68 kDa may represent non-specific binding or degradation products.[1]
Q4: Should I use whole-cell lysates or nuclear and cytoplasmic fractions?
Both types of lysates can be informative.
-
Whole-cell lysates are suitable for observing the overall increase in total Nrf2 and its downstream targets.[10]
-
Nuclear and cytoplasmic fractionation is the definitive method to demonstrate the nuclear translocation of Nrf2, a key step in its activation.[2][3][5][10] An increase in Nrf2 in the nuclear fraction and a corresponding decrease in the cytoplasmic fraction are expected upon pathway disruption.
Troubleshooting Guide
This guide addresses common issues encountered during the Western blot analysis of the Keap1-Nrf2 pathway.
| Problem | Possible Cause | Recommended Solution |
| Weak or No Nrf2 Signal | Low endogenous Nrf2 levels due to rapid degradation. | Treat cells with a known Nrf2 activator (e.g., sulforaphane, tBHQ) or a proteasome inhibitor (e.g., MG132) to increase Nrf2 stability and protein levels.[1][2][3] |
| Inefficient protein transfer. | Verify transfer efficiency using a Ponceau S stain. Optimize transfer time and voltage/current settings.[1] | |
| Suboptimal antibody concentration. | Perform an antibody titration to determine the optimal primary and secondary antibody dilutions.[1][12][13] | |
| High Background | Non-specific antibody binding. | Increase the number and duration of wash steps. Consider switching the blocking agent (e.g., from non-fat milk to BSA or vice versa).[1] |
| Antibody concentration is too high. | Reduce the concentration of the primary and/or secondary antibodies.[1] | |
| Non-specific Bands | Poor antibody specificity. | Use a highly validated monoclonal antibody, such as the D1Z9C clone from Cell Signaling Technology.[1][2] Validate your antibody using positive (Nrf2-overexpressing) and negative (Nrf2-knockdown/knockout) controls.[1] |
| Sample degradation. | Use fresh samples and ensure that protease inhibitors are included in all lysis and sample buffers.[1] | |
| "Smiling" Bands | Uneven gel polymerization or running conditions. | Ensure the gel is poured and polymerizes evenly. Run the gel at a lower voltage in a temperature-controlled environment.[1] |
| Nrf2 Band at Incorrect Molecular Weight | Misinterpretation of the expected molecular weight. | Be aware that the biologically relevant form of Nrf2 migrates at 95-110 kDa, not the predicted 68 kDa.[1][11] |
| Protein degradation. | Ensure proper sample handling with protease inhibitors to prevent Nrf2 cleavage.[1] |
Experimental Protocols
Cell Lysis and Protein Extraction
a) Whole-Cell Lysate Preparation
-
Wash cell monolayers twice with ice-cold PBS.
-
Add ice-cold lysis buffer (e.g., RIPA buffer) containing a protease inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 13,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the whole-cell protein extract.
-
Determine the protein concentration using a BCA or Bradford assay.
b) Nuclear and Cytoplasmic Fractionation
-
Wash and harvest cells as described above.
-
Homogenize the cells in an ice-cold fractionation buffer.
-
Centrifuge the homogenate at a low speed (e.g., 300 x g) for 5 minutes to pellet the nuclei.[10]
-
The supernatant contains the cytoplasmic fraction.
-
Wash the nuclear pellet with fractionation buffer.
-
Lyse the nuclear pellet with a nuclear extraction buffer.
-
Centrifuge at high speed to clarify the nuclear lysate.
-
Determine the protein concentration for both fractions.
Western Blotting
-
Mix protein samples with Laemmli sample buffer and denature at 95-100°C for 5 minutes.
-
Load 20-40 µg of protein per lane onto an 8% or 10% SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[8]
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1-2 hours at room temperature.[8]
-
Incubate the membrane with the primary antibody (e.g., anti-Nrf2, anti-Keap1, anti-HO-1, anti-NQO1) overnight at 4°C, using the manufacturer's recommended dilution.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.[10]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system.[10]
-
For loading controls, probe the membrane with an antibody against a housekeeping protein like β-actin, α-tubulin, or Lamin B (for nuclear fractions).[5][10]
Quantitative Data Summary
The following table summarizes the expected changes in protein expression following successful Keap1-Nrf2 disruption. The magnitude of the change can vary depending on the cell type, treatment, and duration of the experiment.
| Protein Marker | Expected Change in Expression | Cellular Fraction | Notes |
| Nrf2 | ↑ (Increase) | Whole Cell & Nuclear | A significant increase in the nuclear fraction is a key indicator of activation.[2][5] |
| Keap1 | ↓ (Decrease) or ↔ (No Change) | Whole Cell | Levels may decrease with some disruptors but can remain unchanged with others.[6][7] |
| HO-1 | ↑ (Increase) | Whole Cell | A robust and commonly used marker of Nrf2 target gene activation.[6][8][10] |
| NQO1 | ↑ (Increase) | Whole Cell | Another reliable marker for downstream Nrf2 activity.[6][9][10] |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Comparison of human Nrf2 antibodies: A tale of two proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nrf2 (NFE2L2) | Abcam [abcam.cn]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Activation of Nrf2/HO-1 Pathway by Nardochinoid C Inhibits Inflammation and Oxidative Stress in Lipopolysaccharide-Stimulated Macrophages [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Western Blotting for Protein Expression of the Keap1/Nrf2/HO-1 Pathway and NF-κB Pathway [bio-protocol.org]
- 9. Inhibiting the Keap1/Nrf2 Protein-Protein Interaction with Protein-Like Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Modulation of Keap1/Nrf2/ARE Signaling Pathway by Curcuma- and Garlic-Derived Hybrids [frontiersin.org]
- 11. The Predicted Molecular Weight of Nrf2: It Is What It Is Not - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Nrf2 Activation Experiments: Technical Support Center
This guide provides troubleshooting advice and answers to frequently asked questions for researchers working with the Keap1-Nrf2 signaling pathway.
Section 1: General Nrf2 Pathway & Activator Issues
This section covers common questions about the Nrf2 signaling pathway, activator specificity, and interpreting results.
Frequently Asked Questions (FAQs)
Q1: What is the basic mechanism of Nrf2 activation?
Under normal, unstressed conditions, the transcription factor Nrf2 is held in the cytoplasm by its repressor protein, Keap1 (Kelch-like ECH-associated protein 1).[1][2] Keap1 acts as an adapter for a Cullin 3-based E3 ubiquitin ligase complex, which constantly targets Nrf2 for ubiquitination and subsequent degradation by the proteasome.[3][4][5] This keeps basal Nrf2 levels low.[2] When cells are exposed to oxidative or electrophilic stress, reactive cysteine residues on Keap1 are modified.[5][6] This modification leads to a conformational change in Keap1, disrupting its ability to ubiquitinate Nrf2.[5] As a result, newly synthesized Nrf2 is stabilized, accumulates, and translocates to the nucleus.[3][4] In the nucleus, Nrf2 forms a heterodimer with small Maf (musculoaponeurotic fibrosarcoma) proteins and binds to specific DNA sequences called Antioxidant Response Elements (AREs) in the promoter regions of its target genes, initiating their transcription.[1][3][7][8]
References
- 1. integrativepharmacology.com [integrativepharmacology.com]
- 2. Advances in Understanding the Role of NRF2 in Liver Pathophysiology and Its Relationship with Hepatic-Specific Cyclooxygenase-2 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Player on An Old Field; the Keap1/Nrf2 Pathway as a Target for Treatment of Type 2 Diabetes and Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Activators and Inhibitors of NRF2: A Review of Their Potential for Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Nrf2-ARE Pathway: An Indicator and Modulator of Oxidative Stress in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
Validation & Comparative
A Comparative Guide to ML334: A Non-Covalent Keap1 Inhibitor
Introduction
The Keap1-Nrf2 signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress. Under normal conditions, the Kelch-like ECH-associated protein 1 (Keap1) targets the transcription factor Nrf2 for ubiquitination and subsequent proteasomal degradation.[1][2] However, under stress, this interaction is disrupted, allowing Nrf2 to accumulate, translocate to the nucleus, and activate the expression of antioxidant response element (ARE)-driven genes, which encode a suite of cytoprotective proteins.[3]
Therapeutic activation of the Nrf2 pathway is a promising strategy for diseases involving oxidative stress and inflammation.[4] Inhibitors of the Keap1-Nrf2 protein-protein interaction (PPI) can be broadly categorized into two classes: covalent and non-covalent. Covalent inhibitors, such as sulforaphane (B1684495) and bardoxolone (B1667749) methyl, typically act by modifying reactive cysteine residues on Keap1.[2] While effective, this mechanism can carry a risk of off-target effects.[3]
Non-covalent inhibitors represent an attractive alternative, offering the potential for higher specificity and a reversible mode of action.[4] ML334 was identified as a first-in-class, non-covalent, small-molecule inhibitor of the Keap1-Nrf2 PPI, providing a valuable tool for studying this pathway and a lead for further drug development.[5] This guide provides a detailed validation of ML334, comparing its performance with other non-covalent alternatives, supported by experimental data and protocols.
Keap1-Nrf2 Signaling Pathway
The diagram below illustrates the Keap1-Nrf2 signaling pathway and the mechanism of action for a non-covalent inhibitor like ML334. Under basal conditions, Keap1 binds to Nrf2, leading to its degradation. A non-covalent inhibitor occupies the Nrf2 binding pocket on Keap1, preventing Nrf2 degradation and allowing it to activate ARE-driven gene expression in the nucleus.
Caption: Keap1-Nrf2 signaling pathway and inhibitor action.
Performance Data: ML334 vs. Alternatives
The validation of a Keap1 inhibitor relies on quantifying its binding affinity to Keap1 and its activity in cellular models. The following tables summarize key performance metrics for ML334 and other reported non-covalent inhibitors.
Table 1: Biochemical and Biophysical Binding Affinity
This table compares the direct binding affinity of various non-covalent inhibitors to the Keap1 protein, as measured by common biochemical and biophysical assays. Lower values indicate stronger binding.
| Compound | Assay Type | Value (Kd / Ki / IC₅₀) | Reference(s) |
| ML334 (LH601A) | SPR (Competition) | Kd = 1.0 µM | [5] |
| Fluorescence Polarization (FP) | IC₅₀ = 2.3 µM | [5] | |
| TR-FRET | IC₅₀ = 792 nM | [5] | |
| Cpd16 | 2D-FIDA | IC₅₀ = 2.7 µM | [1] |
| Phenyl Bis-sulfonamide 11 | Isothermal Titration Calorimetry (ITC) | Kd = 0.5 µM | [6] |
| Tetrahydroisoquinoline 57 | Fluorescence Polarization (FP) | Ki = 13 nM | [7] |
| Fragment-derived Inhibitor | Fluorescence Polarization (FP) | Ki = 280 nM | [8][9] |
Abbreviations: SPR - Surface Plasmon Resonance; FP - Fluorescence Polarization; TR-FRET - Time-Resolved Fluorescence Resonance Energy Transfer; ITC - Isothermal Titration Calorimetry; 2D-FIDA - 2-Dimensional Fluorescence Intensity Distribution Analysis; Kd - Dissociation Constant; Ki - Inhibition Constant; IC₅₀ - Half-maximal Inhibitory Concentration.
Table 2: Cellular Activity
This table presents the potency of inhibitors in cell-based assays, which measure their ability to penetrate cells and activate the Nrf2 pathway. Lower EC₅₀ values indicate higher cellular potency.
| Compound | Assay Type | Cell Line | EC₅₀ Value | Reference(s) |
| ML334 (LH601A) | ARE-β-lactamase Reporter | HepG2 | 18 µM | [2] |
| Nrf2 Nuclear Translocation | U2OS | 12 µM | [2] | |
| Cpd16 | Nrf2-dependent Luciferase Reporter | DLD1 | Active | [1] |
| Naphthalene Derivative 5i | ARE-Luciferase Reporter | HEK293 | ~5-10x Control @ 10 µM | [3] |
Abbreviations: ARE - Antioxidant Response Element; EC₅₀ - Half-maximal Effective Concentration.
Comparison Summary: Covalent vs. Non-Covalent Inhibitors
| Feature | Non-Covalent Inhibitors (e.g., ML334) | Covalent Inhibitors (e.g., Sulforaphane) |
| Mechanism of Action | Reversibly bind to the Nrf2-binding pocket on Keap1.[5] | Irreversibly modify reactive cysteine residues on Keap1.[2] |
| Specificity | Potentially higher target specificity due to defined binding interactions. | May react with cysteines on other proteins, leading to off-target effects.[3] |
| Reversibility | Binding is reversible, allowing for dynamic modulation of the pathway. | Binding is typically irreversible, leading to sustained target engagement. |
| Pharmacodynamics | Pharmacological effect is dependent on compound concentration. | Effect can persist even after the compound has been cleared. |
Experimental Protocols and Workflow
The validation of Keap1 inhibitors follows a structured workflow, progressing from initial biochemical screening to functional cellular assays.
Caption: A typical experimental workflow for Keap1 inhibitors.
Fluorescence Polarization (FP) Assay
This is a common high-throughput screening method to identify compounds that disrupt the Keap1-Nrf2 interaction.[2]
-
Principle: The assay measures the change in polarization of fluorescently labeled light. A small, fluorescently tagged Nrf2-derived peptide tumbles rapidly in solution, resulting in low polarization. When bound to the much larger Keap1 protein, its tumbling slows, and polarization increases. An inhibitor that displaces the peptide will cause a decrease in polarization.
-
Protocol Outline:
-
Recombinant Keap1 Kelch domain protein is incubated with a fluorescein-labeled Nrf2 peptide (e.g., a 9-mer peptide from the ETGE motif).
-
Test compounds (like ML334) are added in various concentrations.
-
The mixture is incubated to reach binding equilibrium.
-
Fluorescence polarization is measured using a plate reader.
-
A decrease in polarization indicates inhibition of the Keap1-Nrf2 interaction. IC₅₀ values are calculated from dose-response curves.[10]
-
Surface Plasmon Resonance (SPR)
SPR is used to measure the kinetics and affinity of the interaction between an inhibitor and Keap1 in real-time.
-
Principle: SPR detects changes in the refractive index at the surface of a sensor chip. One molecule (e.g., Keap1) is immobilized on the chip, and its binding partner (the inhibitor) is flowed over the surface. The binding event causes a change in mass at the surface, which alters the refractive index and is detected as a response.
-
Protocol Outline (Competition Assay):
-
The Keap1 Kelch domain is immobilized on an SPR sensor chip.
-
A solution containing a fixed concentration of an Nrf2 peptide and varying concentrations of the test inhibitor (ML334) is injected over the chip.
-
The inhibitor competes with the Nrf2 peptide for binding to Keap1.
-
The binding response is measured, and the data are used to calculate the dissociation constant (Kd).[5]
-
ARE Reporter Gene Assay
This cell-based assay quantifies the functional outcome of Keap1 inhibition—the activation of Nrf2-dependent gene transcription.
-
Principle: A reporter gene (e.g., luciferase or β-lactamase) is placed under the control of an ARE promoter in a stable cell line (like HepG2 or HEK293).[3] When an inhibitor activates Nrf2, Nrf2 binds to the ARE and drives the expression of the reporter gene, producing a measurable signal (light or color change).
-
Protocol Outline:
-
ARE-reporter cells are seeded in microplates.
-
Cells are treated with various concentrations of the test compound (ML334) for a set period (e.g., 16-24 hours).
-
A lysis buffer and substrate for the reporter enzyme (e.g., luciferin (B1168401) for luciferase) are added.
-
The signal (e.g., luminescence) is measured with a plate reader.
-
EC₅₀ values are determined from the dose-dependent increase in signal.[2]
-
Conclusion
ML334 stands as a seminal molecule in the study of the Keap1-Nrf2 pathway, being the first-in-class non-covalent, direct inhibitor of this crucial protein-protein interaction.[5] Biochemical and cellular data validate its mechanism of action, demonstrating micromolar affinity for Keap1 and the ability to activate the Nrf2 pathway in cells.[2][11]
Comparisons with newer generations of non-covalent inhibitors, such as advanced tetrahydroisoquinolines and phenyl bis-sulfonamides, show that significant improvements in potency have been achieved, with some compounds exhibiting nanomolar binding affinities.[6][7] This highlights the tractability of the Keap1 target for non-covalent inhibition and the progress in the field since the discovery of ML334. Nonetheless, ML334 remains a critical reference compound and a valuable chemical probe for researchers investigating the biological consequences of direct and reversible Keap1-Nrf2 inhibition.
References
- 1. KEAP1‐NRF2 protein–protein interaction inhibitors: Design, pharmacological properties and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of direct inhibitors of Keap1–Nrf2 protein–protein interaction as potential therapeutic and preventive agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Keap1‐Nrf2 Protein–Protein Interaction Inhibitor Activating Intracellular Nrf2 Based on the Naphthalene‐2‐acetamide Scaffold, and its Anti‐Inflammatory Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in developing noncovalent small molecules targeting Keap1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iris.unipa.it [iris.unipa.it]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Development of Noncovalent Small-Molecule Keap1-Nrf2 Inhibitors by Fragment-Based Drug Discovery. | Semantic Scholar [semanticscholar.org]
- 9. Development of Noncovalent Small-Molecule Keap1-Nrf2 Inhibitors by Fragment-Based Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis and evaluation of novel small molecules acting as Keap1-Nrf2 protein-protein interaction inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of ML334 and Its Analogs: Potent Inhibitors of the Keap1-Nrf2 Protein-Protein Interaction
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Keap1-Nrf2 protein-protein interaction (PPI) inhibitor, ML334, and its analogs. ML334 is a potent, cell-permeable activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. It functions as a direct, non-covalent inhibitor of the interaction between Kelch-like ECH-associated protein 1 (Keap1) and Nrf2, leading to the stabilization and nuclear translocation of Nrf2, and subsequent activation of the Antioxidant Response Element (ARE).[1][2][3][4] This guide will delve into the quantitative performance of ML334 and its stereoisomers, detail the experimental protocols for key assays, and visualize the underlying signaling pathway and experimental workflows.
Quantitative Performance Comparison
ML334 was identified through a high-throughput screening campaign and subsequent stereoisomer separation.[3][4][5] The initial hit compound possessed three chiral centers, resulting in eight possible stereoisomers.[3][5] Of these, the (SRS)-configured stereoisomer, designated as ML334 (also known as LH601A), demonstrated significantly higher potency in inhibiting the Keap1-Nrf2 interaction compared to its enantiomer and diastereomers.[3][4] The comparative data for the key stereoisomers are summarized in the tables below.
Table 1: Biochemical Activity of ML334 and its Stereoisomers
| Compound | Stereochemistry | Keap1 Binding Affinity (Kd) | Keap1-Nrf2 PPI Inhibition (IC50) |
| ML334 (LH601A) | (S,R,S) | 1.0 µM[2] | 1.6 µM[2] |
| LH601B | (R,S,R) | >100 µM[4] | Not reported |
| LH601C/D | Diastereomers | Inactive[4] | Not reported |
Table 2: Cellular Activity of ML334 and its Enantiomer
| Compound | Nrf2 Nuclear Translocation (EC50) | ARE Reporter Gene Activation (EC50) |
| ML334 (LH601A) | 13 µM[2] | 18 µM[2][3] |
| LH601B | Not reported | >100 µM[3] |
Signaling Pathway and Experimental Workflow
The Keap1-Nrf2 signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress. The following diagrams illustrate this pathway and the general workflow for identifying and characterizing inhibitors like ML334.
Caption: The Keap1-Nrf2 signaling pathway and the mechanism of action of ML334.
Caption: General experimental workflow for the discovery of Keap1-Nrf2 PPI inhibitors.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Fluorescence Polarization (FP) Assay
This biochemical assay is used to measure the disruption of the Keap1-Nrf2 interaction in a high-throughput format.
-
Principle: The assay measures the change in polarization of fluorescently labeled Nrf2 peptide upon binding to the Keap1 Kelch domain. Small molecule inhibitors that disrupt this interaction will cause a decrease in fluorescence polarization.
-
Reagents:
-
Purified recombinant Keap1 Kelch domain protein.
-
Fluorescein-labeled 9-mer Nrf2 peptide (FITC-LDEETGEFL).
-
Assay Buffer: HEPES buffer, pH 7.4.
-
Test compounds (e.g., ML334 and its analogs) serially diluted in DMSO.
-
-
Procedure:
-
Add 10 µL of 4 nM FITC-9mer Nrf2 peptide amide and 10 µL of 12 nM Keap1 Kelch domain protein to each well of a 384-well, low-volume, black, round-bottom, non-binding surface plate.
-
Add 10 µL of test compound at various concentrations.
-
Add 10 µL of HEPES buffer.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure fluorescence polarization using a plate reader with appropriate excitation (485 nm) and emission (535 nm) filters.
-
Calculate the percent inhibition relative to control wells (containing DMSO without inhibitor) and determine the IC50 values by fitting the data to a dose-response curve.
-
Nrf2 Nuclear Translocation Assay (PathHunter® Assay)
This cell-based assay quantifies the translocation of Nrf2 from the cytoplasm to the nucleus upon treatment with an inhibitor.
-
Principle: The assay utilizes an enzyme fragment complementation (EFC) technology. U2OS cells are engineered to express Nrf2 fused to a small enzyme fragment (ProLabel) and a larger, inactive enzyme fragment (Enzyme Acceptor) localized in the nucleus. When an inhibitor like ML334 disrupts the Keap1-Nrf2 interaction, the Nrf2-ProLabel fusion protein translocates to the nucleus, where it complements the Enzyme Acceptor, forming an active β-galactosidase enzyme. The enzyme activity is then measured using a chemiluminescent substrate.
-
Cell Line: PathHunter® U2OS Keap1-Nrf2 Nuclear Translocation Cell Line (DiscoverX).
-
Procedure:
-
Plate the cells in a 384-well white, clear-bottom assay plate and incubate overnight.
-
Treat the cells with a serial dilution of the test compounds (e.g., ML334).
-
Incubate for the desired time period (e.g., 15 hours).
-
Add the PathHunter® Detection Reagent Cocktail according to the manufacturer's protocol.
-
Incubate for 60 minutes at room temperature.
-
Measure the chemiluminescent signal using a plate reader.
-
Calculate the EC50 values from the dose-response curves.
-
Antioxidant Response Element (ARE) Reporter Gene Assay
This cell-based assay measures the transcriptional activity of Nrf2 by quantifying the expression of a reporter gene under the control of an ARE promoter.
-
Principle: A reporter gene (e.g., firefly luciferase or β-lactamase) is placed under the control of a promoter containing multiple copies of the ARE. When Nrf2 is activated by an inhibitor, it binds to the ARE and drives the expression of the reporter gene. The resulting signal (luminescence or fluorescence) is proportional to the level of Nrf2 activation.
-
Cell Line: HepG2 cells stably transfected with an ARE-luciferase reporter construct (e.g., CellSensor® ARE-bla HepG2).
-
Procedure:
-
Plate the cells in a suitable assay plate (e.g., 96-well or 384-well) and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compounds.
-
Incubate for a specified period (e.g., 16-24 hours).
-
Lyse the cells and measure the reporter gene activity according to the specific assay system's instructions (e.g., by adding a luciferase substrate and measuring luminescence).
-
Normalize the reporter activity to a control for cell viability if necessary.
-
Determine the EC50 values from the dose-response curves.
-
References
- 1. KEAP1‐NRF2 protein–protein interaction inhibitors: Design, pharmacological properties and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eurofins Discoverx PathHunter eXpress Keap1-NRF2 Nuclear Translocation | Fisher Scientific [fishersci.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of direct inhibitors of Keap1–Nrf2 protein–protein interaction as potential therapeutic and preventive agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PathHunter® eXpress Keap1-NRF2 Nuclear Translocation Assay [discoverx.com]
Cross-Validation of ML334 Activity: A Comparative Guide for Researchers
An in-depth analysis of the Keap1-Nrf2 inhibitor, ML334, across various cell lines, providing researchers with comparative efficacy data and detailed experimental protocols to assess its activity.
ML334 is a potent and cell-permeable small molecule activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. It functions as a direct inhibitor of the Kelch-like ECH-associated protein 1 (Keap1)-Nrf2 protein-protein interaction (PPI)[1][2]. Under basal conditions, Keap1 targets Nrf2 for ubiquitination and subsequent proteasomal degradation. By binding to the Kelch domain of Keap1, ML334 disrupts this interaction, leading to the stabilization and nuclear translocation of Nrf2[1][2][3][4][5]. In the nucleus, Nrf2 binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes, initiating the transcription of a battery of cytoprotective and antioxidant enzymes, such as NAD(P)H:quinone oxidoreductase 1 (NQO1) and Heme oxygenase-1 (HO-1)[1][2]. This guide provides a comparative overview of ML334's activity in different cell lines and detailed protocols for its evaluation.
Comparative Activity of ML334 in Various Cell Lines
The efficacy of ML334 can vary between different cell lines, likely due to differences in cellular context, including the basal levels of Keap1 and Nrf2, and the activity of upstream and downstream signaling pathways. The following table summarizes the reported activity of ML334 in several commonly used human cell lines.
| Cell Line | Assay Type | Parameter | Value | Reference |
| HepG2 (Hepatocellular Carcinoma) | ARE-bla Reporter Assay | EC50 | 18 µM | [6] |
| Cytotoxicity Assay | CC50 | > 26 µM | [6] | |
| U2OS (Osteosarcoma) | Nrf2 Nuclear Translocation Assay | EC50 | 12 µM | |
| HEK293 (Human Embryonic Kidney) | Gene Expression (mRNA) | Fold Induction | NQO1 & TRX1: 2-3 foldHO-1: 4-7 fold | [2] |
| Protein Expression | Qualitative | Induction of HO-1 and TRX1 | [2] | |
| Cytotoxicity Assay | CC50 | > 26 µM | [6] | |
| LO2 (Normal Liver) | Keap1-Nrf2 Co-immunoprecipitation | % Inhibition | 12% at 10 µM | [2] |
| A549 (Lung Carcinoma) | Nrf2-ARE Luciferase Reporter | Activity | Inhibition of Nrf2 activity | |
| Gene Expression (mRNA) | Qualitative | Reduction of Nrf2 target genes | ||
| Protein Expression | Qualitative | Reduction of Nrf2 protein levels |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and experimental evaluation of ML334, the following diagrams have been generated.
Experimental Protocols
ARE-Luciferase Reporter Assay
This assay quantifies the activation of the Nrf2 pathway by measuring the expression of a luciferase reporter gene under the control of an ARE promoter.
Materials:
-
Cells stably or transiently transfected with an ARE-luciferase reporter construct.
-
ML334 stock solution (e.g., 10 mM in DMSO).
-
Cell culture medium and supplements.
-
Luciferase assay reagent (e.g., Promega Dual-Luciferase® Reporter Assay System).
-
White, opaque 96-well plates.
-
Luminometer.
Protocol:
-
Seed transfected cells in a 96-well plate at a density of 1 x 104 to 5 x 104 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of ML334 in cell culture medium.
-
Remove the old medium and add the ML334 dilutions to the cells. Include a vehicle control (DMSO).
-
Incubate the plate for 16-24 hours at 37°C in a CO2 incubator.
-
Lyse the cells and measure the firefly and Renilla luciferase activities according to the manufacturer's protocol.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
-
Plot the normalized luciferase activity against the ML334 concentration and determine the EC50 value using a non-linear regression curve fit.
Nrf2 Nuclear Translocation by Immunofluorescence
This method visualizes the movement of Nrf2 from the cytoplasm to the nucleus upon ML334 treatment.
Materials:
-
Cells cultured on glass coverslips in a multi-well plate.
-
ML334 stock solution.
-
4% Paraformaldehyde (PFA) in PBS.
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).
-
Blocking buffer (e.g., 5% BSA in PBS).
-
Primary antibody against Nrf2.
-
Fluorescently labeled secondary antibody.
-
DAPI nuclear stain.
-
Mounting medium.
-
Fluorescence microscope.
Protocol:
-
Seed cells on coverslips and treat with ML334 at various concentrations for a specified time (e.g., 1-4 hours).
-
Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS and permeabilize with permeabilization buffer for 10 minutes.
-
Wash three times with PBS and block with blocking buffer for 1 hour.
-
Incubate with the primary anti-Nrf2 antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash three times with PBS and counterstain with DAPI for 5 minutes.
-
Wash with PBS and mount the coverslips on microscope slides.
-
Image the cells using a fluorescence microscope and quantify the nuclear-to-cytoplasmic fluorescence intensity ratio.
Western Blot for Nrf2 Target Proteins (NQO1 and HO-1)
This technique detects the upregulation of Nrf2 target proteins following ML334 treatment.
Materials:
-
Cells cultured in multi-well plates.
-
ML334 stock solution.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies against NQO1, HO-1, and a loading control (e.g., β-actin or GAPDH).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Chemiluminescence imaging system.
Protocol:
-
Seed cells and treat with ML334 for 16-24 hours.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against NQO1, HO-1, or the loading control overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of NQO1 and HO-1 to the loading control.
References
- 1. KEAP1‐NRF2 protein–protein interaction inhibitors: Design, pharmacological properties and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Small molecule inhibitor of NRF2 selectively intervenes therapeutic resistance in KEAP1-deficient NSCLC tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Confirming ML334 Target Engagement in Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming that a molecule reaches and interacts with its intended target within a cell is a critical step in the validation process. This guide provides a comparative overview of established methods to confirm the cellular target engagement of ML334, a potent, cell-permeable activator of the NRF2 signaling pathway.
ML334 functions by inhibiting the protein-protein interaction between Keap1 and NRF2.[1][2][3][4][5] It is a non-covalent, reversible inhibitor that binds directly to the Kelch domain of Keap1.[2][6][7] This disruption leads to the nuclear translocation of NRF2, subsequent activation of the Antioxidant Response Element (ARE), and the expression of downstream cytoprotective genes.[1][2][3][4] This guide will detail various experimental approaches to verify this mechanism of action in a cellular context, compare their utility, and provide the necessary protocols.
Comparative Analysis of Target Engagement Assays
A variety of biophysical and cell-based assays can be employed to confirm the interaction of ML334 with Keap1. The choice of assay depends on the specific question being addressed, available equipment, and desired throughput.
| Assay Type | Method | Key Readout | Quantitative Value | Typical ML334 Value | Pros | Cons |
| Biochemical | Fluorescence Polarization (FP) | Change in polarization of a fluorescently labeled Nrf2 peptide | IC50 | 1.6 - 2.3 µM[2][4] | Homogeneous, high-throughput, direct measure of binding | Requires purified protein and labeled peptide, prone to interference from fluorescent compounds |
| Biochemical | Surface Plasmon Resonance (SPR) | Change in refractive index upon binding to immobilized Keap1 | Kd | 1.0 µM[1][2][3][5] | Real-time kinetics, label-free | Requires specialized equipment, protein immobilization can affect binding |
| Biophysical | Cellular Thermal Shift Assay (CETSA) | Ligand-induced thermal stabilization of Keap1 in cell lysates or intact cells | Thermal shift (ΔTm) or Isothermal dose-response | Not explicitly found | Label-free, confirms target engagement in a cellular context[8][9][10] | Can be lower throughput, requires specific antibodies for detection |
| Cell-Based | NRF2 Nuclear Translocation Assay | Quantification of NRF2 protein in the nuclear fraction | EC50 | 12 µM[6] | Direct measure of a key downstream event, cell-based | Can be labor-intensive, requires cell fractionation and Western blotting |
| Cell-Based | ARE Reporter Gene Assay | Measurement of luciferase or other reporter gene activity driven by an ARE promoter | EC50 | 13 - 18 µM[2][6] | Functional readout of pathway activation, high-throughput | Indirect measure of target engagement, can be affected by off-target effects |
| Cell-Based | qRT-PCR/Western Blot for Downstream Genes/Proteins | Quantification of mRNA or protein levels of NRF2 target genes (e.g., NQO1, HO-1, TRX1) | Fold change | 2 to 7-fold increase in mRNA[1] | Measures physiologically relevant downstream effects | Indirect, can be influenced by other signaling pathways |
Signaling Pathway and Experimental Workflows
Visualizing the mechanism of action and the experimental approaches is crucial for a comprehensive understanding.
Caption: ML334 binds to Keap1, disrupting the Keap1-NRF2 interaction and preventing NRF2 degradation. This allows NRF2 to translocate to the nucleus and activate the transcription of cytoprotective genes via the Antioxidant Response Element (ARE).
Caption: The CETSA workflow involves treating cells with the compound, heating to denature proteins, separating soluble from aggregated proteins, and quantifying the target protein to assess stabilization.
Caption: The ARE reporter assay workflow includes transfecting cells with a reporter construct, treating with the compound, and measuring the reporter signal to quantify pathway activation.
Detailed Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
This protocol is adapted from established CETSA methodologies.[8][9][10]
Objective: To determine if ML334 binds to and stabilizes Keap1 in intact cells.
Materials:
-
Cell line expressing Keap1 (e.g., HEK293)
-
ML334 and vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Lysis buffer (e.g., RIPA buffer)
-
Anti-Keap1 antibody
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
-
Thermal cycler or heating block
-
Centrifuge
Protocol:
-
Culture cells to ~80% confluency.
-
Treat cells with the desired concentration of ML334 or vehicle control for 1-2 hours.
-
Harvest cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Lyse the cells by freeze-thaw cycles or addition of lysis buffer.
-
Pellet the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble Keap1 in each sample by Western blotting.
Expected Outcome: In ML334-treated samples, Keap1 will exhibit greater stability at higher temperatures compared to the vehicle control, resulting in a stronger band on the Western blot at those elevated temperatures.
NRF2 Nuclear Translocation Assay
This protocol outlines the assessment of NRF2 accumulation in the nucleus upon ML334 treatment.[1][2]
Objective: To confirm that ML334 treatment leads to the translocation of NRF2 from the cytoplasm to the nucleus.
Materials:
-
Cell line (e.g., HEK293)
-
ML334 and vehicle control
-
Nuclear and cytoplasmic extraction kit
-
Anti-NRF2 antibody
-
Antibodies for nuclear (e.g., Lamin B1) and cytoplasmic (e.g., GAPDH) markers
-
Western blotting reagents
Protocol:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with ML334 (e.g., 50-100 µM) or vehicle for a specified time (e.g., 6-16 hours).[1]
-
Wash cells with cold PBS and harvest.
-
Perform nuclear and cytoplasmic fractionation according to the manufacturer's protocol of the extraction kit.
-
Determine the protein concentration of both fractions.
-
Analyze equal amounts of protein from both the nuclear and cytoplasmic fractions for NRF2 levels by Western blotting.
-
Probe the same blot for nuclear and cytoplasmic markers to ensure the purity of the fractions.
Expected Outcome: A significant increase in the NRF2 protein band intensity in the nuclear fraction of ML334-treated cells compared to the vehicle-treated cells, with a corresponding decrease in the cytoplasmic fraction.
Antioxidant Response Element (ARE) Reporter Gene Assay
This protocol describes how to measure the functional consequence of NRF2 activation.[2]
Objective: To quantify the activation of the NRF2 pathway by measuring the expression of a reporter gene under the control of an ARE promoter.
Materials:
-
Cell line (e.g., HEK293, U2OS)
-
ARE-luciferase reporter plasmid
-
Control plasmid for normalization (e.g., Renilla luciferase)
-
Transfection reagent
-
ML334 and vehicle control
-
Luciferase assay system
Protocol:
-
Co-transfect cells with the ARE-luciferase reporter plasmid and the control plasmid.
-
After 24 hours, treat the transfected cells with a dose range of ML334 or vehicle.
-
Incubate for an additional 16-24 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer.
-
Normalize the ARE-luciferase activity to the control luciferase activity.
Expected Outcome: ML334 will induce a dose-dependent increase in normalized luciferase activity, indicating the activation of ARE-mediated gene transcription.
Alternative Approaches and Considerations
While ML334 is a non-covalent inhibitor, other compounds that activate the NRF2 pathway do so through covalent modification of Keap1.[2] For instance, tert-butylhydroquinone (B1681946) (tBHQ) is often used as a positive control in NRF2 activation assays.[2] Comparing the cellular effects of ML334 to such covalent modifiers can provide further confidence in its mechanism of action.
Furthermore, advanced biophysical techniques like bioluminescence resonance energy transfer (BRET) or fluorescence anisotropy can also be adapted to study the Keap1-NRF2 interaction in living cells, offering real-time monitoring of target engagement.[11]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The identification and characterization of non-reactive inhibitor of Keap1-Nrf2 interaction through HTS using a fluorescence polarization assay - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. axonmedchem.com [axonmedchem.com]
- 5. ML 334 | Nrf2 | Tocris Bioscience [tocris.com]
- 6. Keap1-Nrf2 Interaction Probe, ML334 | 1432500-66-7 [sigmaaldrich.com]
- 7. Discovery of a small-molecule inhibitor and cellular probe of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 9. Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ora.ox.ac.uk [ora.ox.ac.uk]
A Comparative Guide to Proton Pump Inhibitors: Efficacy and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of commonly used proton pump inhibitors (PPIs). It is important to note that the initially mentioned compound, ML334, is not a proton pump inhibitor. ML334 is an activator of the NRF2 signaling pathway, which works by inhibiting the Keap1-NRF2 protein-protein interaction. Therefore, a direct efficacy comparison of ML334 with PPIs in the context of acid suppression is not applicable.
This guide will focus on the comparative efficacy of established PPIs, which are a class of drugs that profoundly reduce stomach acid production by irreversibly blocking the H⁺/K⁺ ATPase (proton pump) in gastric parietal cells.[1]
Quantitative Comparison of Proton Pump Inhibitor Potency
The in vitro efficacy of PPIs is often measured by their half-maximal inhibitory concentration (IC50) against the H⁺/K⁺ ATPase enzyme. However, these values can vary depending on the experimental conditions. A more clinically relevant comparison is the relative potency of these drugs in vivo, often expressed in terms of omeprazole (B731) equivalents or by comparing their effect on intragastric pH.
The following table summarizes the relative potencies of five common PPIs based on a meta-analysis of their effects on 24-hour intragastric pH.
| Proton Pump Inhibitor | Relative Potency (Compared to Omeprazole) |
| Rabeprazole (B1678785) | 1.82 |
| Esomeprazole (B1671258) | 1.60 |
| Omeprazole | 1.00 (Reference) |
| Lansoprazole (B1674482) | 0.90 |
| Pantoprazole (B1678409) | 0.23 |
Data sourced from a meta-analysis of 57 studies. The relative potency is based on the effect on mean 24-hour intragastric pH.[2]
A five-way crossover study comparing standard doses of these PPIs found that esomeprazole (40 mg) maintained intragastric pH above 4.0 for a significantly longer duration (mean of 14.0 hours) compared to rabeprazole (20 mg; 12.1 hours), omeprazole (20 mg; 11.8 hours), lansoprazole (30 mg; 11.5 hours), and pantoprazole (40 mg; 10.1 hours).[1]
Experimental Protocols
The determination of the inhibitory activity of PPIs on the H⁺/K⁺ ATPase is a critical in vitro assay for assessing their potency. Below is a generalized protocol for this assay.
In Vitro H⁺/K⁺ ATPase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a PPI against the gastric H⁺/K⁺ ATPase.
Materials:
-
H⁺/K⁺ ATPase-enriched gastric vesicles (typically isolated from rabbit or hog gastric mucosa)
-
Proton pump inhibitor (e.g., omeprazole, lansoprazole)
-
Assay Buffer (e.g., Tris-HCl buffer, pH 7.4)
-
ATP (Adenosine triphosphate)
-
MgCl₂ and KCl
-
Reagents for detecting inorganic phosphate (B84403) (Pi) released from ATP hydrolysis (e.g., Malachite Green reagent)
-
Microplate reader
Procedure:
-
Preparation of Gastric Vesicles: Gastric vesicles rich in H⁺/K⁺ ATPase are prepared from fresh or frozen gastric mucosa through a series of homogenization and centrifugation steps. The final vesicle preparation is stored at -80°C.
-
Pre-incubation: The H⁺/K⁺ ATPase-enriched vesicles are pre-incubated with various concentrations of the PPI in the assay buffer at 37°C. A vehicle control (without the inhibitor) is also included.
-
Initiation of Reaction: The ATPase reaction is initiated by the addition of ATP and necessary co-factors (MgCl₂ and KCl).
-
Incubation: The reaction mixture is incubated at 37°C for a defined period (e.g., 30 minutes) to allow for ATP hydrolysis.
-
Termination of Reaction: The reaction is stopped by adding a solution that denatures the enzyme, such as trichloroacetic acid.
-
Quantification of Phosphate: The amount of inorganic phosphate released is quantified using a colorimetric method, such as the Malachite Green assay. The absorbance is measured using a microplate reader.
-
Data Analysis: The percentage of H⁺/K⁺ ATPase inhibition for each PPI concentration is calculated relative to the vehicle control. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the PPI concentration and fitting the data to a dose-response curve.
Visualizing the Mechanism of Action
The following diagrams illustrate the signaling pathway of gastric acid secretion and the mechanism of action of proton pump inhibitors.
Caption: Mechanism of action of Proton Pump Inhibitors (PPIs).
Caption: Experimental workflow for H⁺/K⁺ ATPase inhibition assay.
References
A Comparative Guide to the Reversibility of ML334 Binding to Keap1
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reversibility of ML334's binding to the Keap1 protein with other notable Keap1 inhibitors. The following sections detail the binding characteristics of ML334 and its alternatives, supported by experimental data and protocols to assist in the design and interpretation of related assays.
Comparison of Keap1 Inhibitor Reversibility
The reversibility of a drug's binding to its target is a critical parameter in drug development, influencing its pharmacokinetic and pharmacodynamic profiles. In the context of Keap1 inhibition, both reversible and covalent inhibitors have been developed, each with distinct mechanisms of action and potential therapeutic implications.
| Inhibitor | Binding Type | Reversibility | Method of Determination | Key Findings |
| ML334 | Non-covalent | Reversible | Filtration-based washout assay, Surface Plasmon Resonance (SPR) | ML334 is a direct inhibitor of the Keap1-Nrf2 protein-protein interaction. Its reversible nature was confirmed by pre-incubating with Keap1, followed by filtration to remove unbound compound, which resulted in the recovery of Keap1's ability to bind to an Nrf2 peptide.[1] The equilibrium dissociation constant (Kd) is reported to be 1.0 μM.[1][2][3][4][5] |
| Dimethyl Fumarate (DMF) | Covalent | Irreversible (with some reversible characteristics) | Mass Spectrometry, Cellular Assays | DMF is an electrophilic compound that covalently modifies multiple cysteine residues on Keap1, leading to Nrf2 activation.[6][7][8] While the primary interaction is covalent and considered largely irreversible, some studies suggest that DMF can also bind non-covalently to the Keap1 Kelch domain.[9] |
| Bardoxolone Methyl (CDDO-Me) | Covalent | Irreversible | Cellular Assays, Co-immunoprecipitation | Bardoxolone methyl is a potent activator of the Nrf2 pathway that covalently binds to cysteine residues on Keap1, disrupting the Keap1-Nrf2 interaction.[10][11][12] Its mechanism is described as irreversible covalent modification.[6][7] |
Signaling Pathways and Experimental Workflows
The Keap1-Nrf2 signaling pathway is a key regulator of cellular defense against oxidative and electrophilic stress. Under basal conditions, Keap1 targets the transcription factor Nrf2 for ubiquitination and subsequent proteasomal degradation. Inhibitors of the Keap1-Nrf2 interaction, such as ML334, prevent this degradation, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant and cytoprotective genes.
Caption: The Keap1-Nrf2 signaling pathway and the mechanism of action of ML334.
A common experimental workflow to assess the reversibility of a compound's binding to its target protein is the washout assay. This can be performed using various techniques, including filtration, dialysis, or size-exclusion chromatography, followed by an activity or binding assay.
Caption: A generalized workflow for a reversibility washout assay.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to determine the reversibility of inhibitor binding to Keap1.
Filtration-Based Reversibility Assay
This method is used to physically separate the protein-inhibitor complex from the unbound inhibitor to assess the dissociation of the inhibitor over time.
Materials:
-
Purified Keap1 protein
-
Test inhibitor (e.g., ML334)
-
Assay buffer (e.g., PBS with 0.01% Tween-20)
-
Centrifugal filter units (with a molecular weight cut-off appropriate to retain the protein)
-
Fluorescently labeled Nrf2 peptide for FP assay
-
Instrumentation for Fluorescence Polarization or Surface Plasmon Resonance
Procedure:
-
Incubation: Incubate the purified Keap1 protein with the test inhibitor at a concentration several-fold higher than its Kd or IC50 for a sufficient time to reach binding equilibrium.
-
Washout:
-
Load the incubation mixture into a centrifugal filter unit.
-
Centrifuge according to the manufacturer's instructions to separate the protein-inhibitor complex (retentate) from the unbound inhibitor (filtrate).
-
Re-suspend the retentate in fresh, inhibitor-free assay buffer.
-
Repeat the centrifugation and re-suspension steps multiple times to ensure complete removal of the unbound inhibitor.
-
-
Activity/Binding Measurement:
-
After the final wash, re-suspend the protein in a known volume of assay buffer.
-
Measure the concentration of the recovered protein.
-
Assess the binding activity of the recovered Keap1 protein to a fluorescently labeled Nrf2 peptide using a suitable method like Fluorescence Polarization (FP) or Surface Plasmon Resonance (SPR).
-
-
Data Analysis: Compare the binding activity of the washed Keap1 protein to that of a control sample of Keap1 that was not exposed to the inhibitor. A recovery of binding activity in the washed sample indicates that the inhibitor has dissociated and is therefore reversible.
Jump-Dilution Assay for Measuring Off-Rate (k_off)
This kinetic assay measures the rate of inhibitor dissociation by rapidly diluting a pre-formed protein-inhibitor complex.
Materials:
-
Purified Keap1 protein
-
Test inhibitor
-
Fluorescently labeled Nrf2 peptide
-
Assay buffer
-
Plate reader capable of kinetic measurements
Procedure:
-
Complex Formation: Incubate Keap1 protein with a saturating concentration of the test inhibitor (typically 10-100 fold higher than its Kd) to form the protein-inhibitor complex.
-
Jump Dilution: Rapidly dilute the pre-formed complex into a larger volume of assay buffer containing a fluorescently labeled Nrf2 peptide. The dilution should be significant enough (e.g., 100-fold) to reduce the concentration of the free inhibitor to a level where re-binding is negligible.
-
Kinetic Measurement: Immediately after dilution, monitor the change in fluorescence polarization over time as the inhibitor dissociates from Keap1, allowing the fluorescent Nrf2 peptide to bind.
-
Data Analysis: Fit the resulting kinetic data to a first-order dissociation model to determine the dissociation rate constant (k_off). The residence time (τ) of the inhibitor can then be calculated as the reciprocal of the k_off (τ = 1/k_off).[13][14]
Surface Plasmon Resonance (SPR) Washout Assay
SPR is a label-free technique that can directly measure the binding and dissociation of molecules in real-time.
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Purified Keap1 protein
-
Test inhibitor
-
Immobilization reagents (e.g., EDC/NHS)
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Immobilization: Immobilize the Keap1 protein onto the surface of an SPR sensor chip.
-
Association: Inject the test inhibitor over the chip surface at a specific concentration and flow rate to allow for binding to the immobilized Keap1. Monitor the association in real-time.
-
Dissociation (Washout): After the association phase, switch the flow to running buffer without the inhibitor. Monitor the decrease in the SPR signal as the inhibitor dissociates from the Keap1 protein.
-
Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_on) and the dissociation rate constant (k_off). The equilibrium dissociation constant (Kd) can be calculated as k_off / k_on.[15]
References
- 1. The identification and characterization of non-reactive inhibitor of Keap1-Nrf2 interaction through HTS using a fluorescence polarization assay - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. MilliporeSigma Calbiochem Keap1-Nrf2 Interaction Probe, ML334 10 mg | Buy Online | MilliporeSigma™ | Fisher Scientific [fishersci.com]
- 3. ML 334 | Nrf2 | Tocris Bioscience [tocris.com]
- 4. Keap1-Nrf2 Interaction Probe, ML334 - CAS 1432500-66-7 - Calbiochem | 505987 [merckmillipore.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Covalent Inhibitors of KEAP1 with Exquisite Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Dimethyl Fumarate and Monoethyl Fumarate Exhibit Differential Effects on KEAP1, NRF2 Activation, and Glutathione Depletion In Vitro | PLOS One [journals.plos.org]
- 9. Structural insights into the multiple binding modes of Dimethyl Fumarate (DMF) and its analogs to the Kelch domain of Keap1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Keap1-Nrf2 signaling activation by Bardoxolone-methyl ameliorates high glucose-induced oxidative injury in human umbilical vein endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bardoxolone methyl: drug development for diabetic kidney disease | springermedizin.de [springermedizin.de]
- 12. Bardoxolone methyl inhibits ferroptosis through the Keap1-Nrf2 pathway in renal tubular epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bellbrooklabs.com [bellbrooklabs.com]
- 14. bellbrooklabs.com [bellbrooklabs.com]
- 15. giffordbioscience.com [giffordbioscience.com]
A Comparative Analysis of Covalent and Non-Covalent Nrf2 Inhibitors: Mechanisms, Efficacy, and Therapeutic Potential
For researchers, scientists, and drug development professionals, understanding the nuances of Nrf2 pathway modulation is critical for developing effective therapeutics against a host of diseases rooted in oxidative stress. This guide provides an objective comparison of covalent and non-covalent Nrf2 inhibitors, supported by experimental data, to illuminate the distinct advantages and disadvantages of each approach.
The transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is a master regulator of the cellular antioxidant response.[1] Its activation leads to the expression of a battery of cytoprotective genes, making it a prime therapeutic target. The primary mechanism of Nrf2 regulation is through its interaction with Keap1 (Kelch-like ECH-associated protein 1), which targets Nrf2 for degradation under normal conditions.[2][3] Nrf2 inhibitors, more accurately termed Nrf2 activators, function by disrupting this Keap1-mediated repression. These activators are broadly classified into two categories based on their mechanism of action: covalent and non-covalent inhibitors.
Covalent inhibitors, often electrophilic compounds, form a permanent bond with specific cysteine residues on Keap1.[4] This irreversible modification leads to a conformational change in Keap1, preventing it from targeting Nrf2 for degradation. In contrast, non-covalent inhibitors act by disrupting the protein-protein interaction (PPI) between Keap1 and Nrf2 through reversible binding, offering a potentially more targeted and transient activation of the Nrf2 pathway.[5][6]
Quantitative Comparison of Nrf2 Activators
The efficacy of Nrf2 activators is typically assessed by their ability to induce the expression of Nrf2-dependent genes, often measured using an Antioxidant Response Element (ARE) luciferase reporter assay. The half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) values from these assays provide a standardized measure for comparing the potency of different compounds.
A direct comparative study of structurally related covalent and non-covalent Nrf2 activators, geopyxin C (covalent) and geopyxin F (non-covalent), revealed important differences in their activity. While the covalent activator showed higher potency in initial cellular assays, the non-covalent counterpart demonstrated a better safety profile and more sustained cellular protection.[2][3]
| Inhibitor Class | Example Compound | Mechanism of Action | Potency (Typical) | Key Characteristics |
| Covalent | Dimethyl Fumarate (DMF) | Covalent modification of Keap1 cysteine residues | EC50: ~10-20 µM in ARE reporter assays | FDA-approved for multiple sclerosis; well-characterized but associated with off-target effects and potential for toxicity.[7] |
| Covalent | Bardoxolone Methyl | Covalent modification of Keap1 cysteine residues | Potent activator with nanomolar efficacy in some assays | Synthetic triterpenoid (B12794562) with high potency; clinical development has faced challenges. |
| Covalent | Sulforaphane | Covalent modification of Keap1 cysteine residues | EC50: ~2-5 µM in ARE reporter assays | Broadly studied natural product; potent inducer of Phase II enzymes; potential for off-target effects. |
| Covalent | Geopyxin C | Covalent modification of Keap1 Cys151 | More potent in initial cellular evaluations compared to its non-covalent analog. | Demonstrates the potent but potentially less safe profile of covalent inhibitors.[2][3] |
| Non-Covalent | Geopyxin F | Direct, non-covalent inhibition of Keap1-Nrf2 interaction | Less potent than its covalent counterpart but less toxic and more effective at protecting cells from toxicants. | Highlights the potential for a larger therapeutic window with non-covalent inhibitors.[2][3] |
| Non-Covalent | Various Small Molecules | Direct, non-covalent inhibition of Keap1-Nrf2 interaction | IC50 values range from nanomolar to low micromolar. | A growing area of research with the potential for higher selectivity and improved safety profiles.[5][6] |
Signaling Pathways and Experimental Workflows
To understand the action of these inhibitors, it is crucial to visualize the underlying biological pathways and the experimental procedures used to evaluate them.
Detailed Experimental Protocols
ARE-Luciferase Reporter Gene Assay
This assay is a cornerstone for quantifying Nrf2 transcriptional activity.[8][9][10][11]
-
Cell Line: HepG2 cells stably transfected with a luciferase reporter gene under the control of an Antioxidant Response Element (ARE) are commonly used.
-
Procedure:
-
Seed the ARE-luciferase reporter cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the covalent and non-covalent inhibitors for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Lyse the cells using a suitable lysis buffer.
-
Add a luciferase substrate to the cell lysate.
-
Measure the luminescence using a luminometer.
-
Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) or to total protein concentration.
-
Calculate the fold induction of ARE activity relative to the vehicle control.
-
Fluorescence Polarization (FP) Assay for Keap1-Nrf2 Interaction
This biochemical assay directly measures the ability of an inhibitor to disrupt the Keap1-Nrf2 protein-protein interaction.[12][13][14][15][16]
-
Reagents:
-
Purified Keap1 Kelch domain protein.
-
A fluorescently labeled peptide derived from the Nrf2 Neh2 domain (e.g., FITC-labeled 9-mer Nrf2 peptide).
-
Assay buffer (e.g., HEPES-based buffer).
-
-
Procedure:
-
In a 384-well plate, add the fluorescently labeled Nrf2 peptide and the Keap1 Kelch domain protein.
-
Add serial dilutions of the test inhibitors (covalent and non-covalent).
-
Incubate the plate at room temperature to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization using a plate reader equipped with appropriate filters.
-
A decrease in fluorescence polarization indicates inhibition of the Keap1-Nrf2 interaction.
-
Calculate the IC50 value for each inhibitor.
-
Reverse Transcription-Quantitative PCR (RT-qPCR) for Nrf2 Target Gene Expression
This assay quantifies the mRNA levels of Nrf2 downstream target genes, providing a measure of the cellular response to Nrf2 activation.[17][18][19][20]
-
Procedure:
-
Treat cells (e.g., HepG2) with the inhibitors for a specific time period (e.g., 6, 12, or 24 hours).
-
Isolate total RNA from the cells using a suitable kit.
-
Synthesize complementary DNA (cDNA) from the RNA using reverse transcriptase.
-
Perform qPCR using SYBR Green or TaqMan probes with primers specific for Nrf2 target genes (e.g., NQO1, HMOX1, GCLC) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Calculate the relative fold change in gene expression using the ΔΔCt method.
-
Conclusion
The choice between covalent and non-covalent Nrf2 inhibitors is not straightforward and depends on the desired therapeutic outcome. Covalent inhibitors offer high potency and a prolonged duration of action but come with the inherent risk of off-target effects and potential toxicity.[21] Non-covalent inhibitors, while potentially having lower potency, promise greater selectivity and a more favorable safety profile, allowing for a more controlled and transient activation of the Nrf2 pathway.[22][23] As our understanding of the Keap1-Nrf2 interaction deepens, the development of highly specific and potent non-covalent inhibitors represents a promising frontier in the pursuit of novel therapies for a wide range of oxidative stress-related diseases. The experimental protocols outlined in this guide provide a robust framework for the head-to-head comparison of these two important classes of molecules, enabling researchers to make informed decisions in their drug discovery and development efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. Non-covalent NRF2 Activation Confers Greater Cellular Protection Than Covalent Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Non-covalent NRF2 Activation Confers Greater Cellular Protection than Covalent Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activators and Inhibitors of NRF2: A Review of Their Potential for Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iris.unipa.it [iris.unipa.it]
- 6. library.plu.edu [library.plu.edu]
- 7. Recent advances in understanding NRF2 as a druggable target: development of pro-electrophilic and non-covalent NRF2 act… [ouci.dntb.gov.ua]
- 8. researchgate.net [researchgate.net]
- 9. Screening of Natural Compounds as Activators of the Keap1-Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nrf2 luciferase reporter assay. [bio-protocol.org]
- 11. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 12. rsc.org [rsc.org]
- 13. Optimization of fluorescently labeled Nrf2 peptide probes and the development of a fluorescence polarization assay for the discovery of inhibitors of Keap1-Nrf2 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BioKB - Publication [biokb.lcsb.uni.lu]
- 15. Optimization of fluorescently labeled Nrf2 peptide probes and the development of a fluorescence polarization assay for the discovery of inhibitors of Keap1-Nrf2 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The identification and characterization of non-reactive inhibitor of Keap1-Nrf2 interaction through HTS using a fluorescence polarization assay - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Transcription Factor Nrf2-Mediated Antioxidant Defense System in the Development of Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. origene.com [origene.com]
- 21. Covalent Inhibitors of KEAP1 with Exquisite Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Non-covalent NRF2 Activation Confers Greater Cellular Protection than Covalent Activation - 西安交通大学 [scholar.xjtu.edu.cn]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal Procedures for (R,S,R)-ML334
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and logistical information for the proper handling and disposal of (R,S,R)-ML334, a small molecule inhibitor. Adherence to these procedures is critical for ensuring the safety of laboratory personnel, minimizing environmental impact, and maintaining regulatory compliance. This guidance is intended for researchers, scientists, and drug development professionals actively engaged in laboratory settings.
This compound is an isomer of ML334 and is used as an experimental control.[1][2] ML334 is a potent, cell-permeable activator of NRF2 through the inhibition of the Keap1-NRF2 protein-protein interaction.[1][3][4] As with any biologically active small molecule, proper disposal is not merely a suggestion but a mandatory safety protocol.
Immediate Safety and Handling Protocols
Before beginning any disposal procedures, it is imperative to consult the specific Safety Data Sheet (SDS) for ML334 and to strictly adhere to your institution's Environmental Health and Safety (EHS) guidelines.[5] In the absence of a specific SDS for the (R,S,R) isomer, the procedures for ML334 should be followed as a minimum precaution.
Personal Protective Equipment (PPE):
A comprehensive approach to PPE is the first line of defense against accidental exposure. The following PPE is mandatory when handling this compound in any form (solid or in solution):
-
Safety Glasses: To protect against splashes.
-
Lab Coat: To prevent contamination of personal clothing.
-
Chemical-Resistant Gloves: Nitrile gloves are a suitable choice for handling small molecules.[6]
-
Respiratory Protection: When handling the powdered form of the compound, a dust mask or respirator is necessary to prevent inhalation.[7]
All handling of this compound and its associated waste should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[6][7]
Quantitative Data Summary
For safe and effective use in experimental settings, it is crucial to be aware of the storage and solubility parameters of this compound.
| Parameter | Value | Source |
| Molecular Weight | 446.5 g/mol | [3] |
| Solubility | Soluble to 100 mM in DMSO | [8] |
| Storage (Stock Solution) | -80°C for up to 6 months; -20°C for up to 1 month | [1][4] |
| Storage (Solid Form) | Store at -20°C | [3] |
Step-by-Step Disposal Protocol
The disposal of this compound must be treated as hazardous chemical waste.[6][7] Under no circumstances should this compound or its contaminated materials be disposed of in the general trash or down the sink.[6]
Step 1: Waste Segregation and Collection
Proper segregation of waste streams is fundamental to safe disposal.[7]
-
Solid Waste: Collect all unused or expired solid this compound and any contaminated disposable materials (e.g., pipette tips, vials, gloves, weigh boats) in a designated, leak-proof, and clearly labeled hazardous waste container.[7]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, chemically compatible, and leak-proof hazardous waste container. Do not mix with other incompatible waste streams.[5]
Step 2: Container Management
The integrity of the waste container is crucial for preventing leaks and ensuring safe handling.[7]
-
Container Type: Use containers that are chemically compatible with the waste they will hold. High-density polyethylene (B3416737) (HDPE) containers are generally suitable for a wide range of chemical waste.
-
Labeling: All waste containers must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name "this compound," the concentration (if applicable), and the date the waste was first added to the container.[7]
-
Condition: Ensure containers are in good condition with secure, tight-fitting lids.[7]
Step 3: On-Site Accumulation
Designate a specific, well-ventilated area within the laboratory for the temporary storage of hazardous waste.[7] This satellite accumulation area should be away from general laboratory traffic. Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in this area.[7]
Step 4: Final Disposal
The ultimate disposal of this compound waste must be handled by trained professionals.
-
EHS Coordination: Once a waste container is full or has reached its designated accumulation time limit, arrange for its pickup and disposal through your institution's Environmental Health and Safety (EHS) department.[7]
-
Documentation: Complete any required hazardous waste pickup forms as mandated by your institution.
Experimental Workflow for Disposal
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
By adhering to these detailed procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste. Always prioritize safety and consult with your institution's EHS department for any specific questions or concerns.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ML 334 | Nrf2 | Tocris Bioscience [tocris.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 7. benchchem.com [benchchem.com]
- 8. glpbio.cn [glpbio.cn]
Safeguarding Your Research: Essential PPE and Handling Protocols for (R,S,R)-ML334
For Immediate Implementation: Researchers, scientists, and drug development professionals must adhere to strict safety protocols when handling the research compound (R,S,R)-ML334. This guide provides essential information on personal protective equipment (PPE), operational procedures, and disposal plans to ensure a safe laboratory environment. As this compound is an isomer of ML334, it is presumed to share similar hazardous properties. ML334 is classified as a combustible solid that may cause skin and respiratory irritation, is harmful if inhaled, and may cause cancer and organ damage through prolonged or repeated exposure.
Personal Protective Equipment (PPE) Summary
Proper PPE is the first line of defense against potential exposure. The following table summarizes the required PPE for various activities involving this compound.
| Activity | Eye Protection | Hand Protection | Respiratory Protection | Body Protection |
| Weighing and Aliquoting (Solid Form) | Safety glasses with side shields or safety goggles | Nitrile or neoprene gloves | NIOSH-approved N95 or higher-rated respirator | Laboratory coat |
| Solution Preparation and Handling | Chemical splash goggles | Nitrile or neoprene gloves | Work in a certified chemical fume hood | Laboratory coat |
| Cell Culture and In Vitro Assays | Safety glasses with side shields | Nitrile gloves | Work in a biosafety cabinet | Laboratory coat |
| Spill Cleanup | Chemical splash goggles | Heavy-duty nitrile or neoprene gloves | NIOSH-approved respirator with organic vapor cartridges | Chemical-resistant apron or coveralls |
| Waste Disposal | Safety glasses with side shields | Nitrile or neoprene gloves | As required by the primary handling task | Laboratory coat |
Experimental Protocols: Safe Handling and Disposal
Adherence to the following step-by-step procedures is mandatory for all personnel working with this compound.
Receiving and Storage:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Don appropriate PPE (laboratory coat, safety glasses, and nitrile gloves) before opening the package.
-
Verify the container label matches the order information.
-
Store the compound in a designated, well-ventilated, and secure location at -20°C.[1][2][3]
Solution Preparation (in a Chemical Fume Hood):
-
Assemble all necessary equipment and reagents inside the fume hood.
-
Wear chemical splash goggles, a laboratory coat, and nitrile gloves.
-
Carefully weigh the desired amount of solid this compound.
-
To minimize dust, add the solvent (e.g., DMSO) slowly to the solid.[3]
-
Cap the container securely and mix until fully dissolved.
-
Clearly label the solution with the compound name, concentration, solvent, date, and your initials.
Disposal Plan:
-
Solid Waste: Collect all disposable materials that have come into contact with this compound (e.g., weigh boats, pipette tips, gloves) in a dedicated, labeled hazardous waste bag.
-
Liquid Waste: Dispose of all solutions containing this compound in a clearly labeled hazardous waste container designated for halogenated or non-halogenated organic solvents, as appropriate.
-
Decontamination: Decontaminate all non-disposable equipment and work surfaces with an appropriate solvent (e.g., 70% ethanol) followed by a soap and water wash.
-
Waste Pickup: Follow your institution's guidelines for the pickup and disposal of chemical waste.
Workflow for Safe Handling of this compound
Caption: A flowchart illustrating the key steps for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
